2-Deoxy-D-arabino-hexose Propylene Dithioacetal
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R,3S,4R)-5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4S2/c10-5-7(12)9(13)6(11)4-8-14-2-1-3-15-8/h6-13H,1-5H2/t6-,7-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXXJUJGCKXSRZ-BHNWBGBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(SC1)C[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652536 | |
| Record name | (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91294-63-2 | |
| Record name | (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal. This document details the chemical properties, a plausible synthetic route, and the analytical techniques required for its characterization, tailored for professionals in the fields of carbohydrate chemistry and drug development.
Introduction
2-Deoxy-D-arabino-hexose, a derivative of D-glucose, is a monosaccharide of significant interest in medicinal chemistry and glycobiology. The protection of its aldehyde group as a propylene dithioacetal offers a stable intermediate for further chemical modifications at the hydroxyl groups. The dithioacetal group is stable under a wide range of reaction conditions, yet can be selectively removed when needed, making it a valuable protecting group in multi-step syntheses of complex carbohydrates and nucleoside analogs. This guide outlines a detailed protocol for the synthesis and thorough characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 91294-63-2 | [1][2][3] |
| Molecular Formula | C₉H₁₈O₄S₂ | [1][2][3] |
| Molecular Weight | 254.37 g/mol | [1][2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) (Predicted) | N/A |
| Storage Temperature | 4°C | [3] |
Synthesis
The synthesis of this compound involves the reaction of 2-Deoxy-D-arabino-hexose with 1,3-propanedithiol in the presence of an acid catalyst. This reaction, a thioacetalization, protects the open-chain aldehyde form of the sugar.
Synthetic Pathway
References
An In-depth Technical Guide on 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data for 2-Deoxy-D-arabino-hexose Propylene Dithioacetal is publicly available. This guide provides a comprehensive overview based on established chemical principles and data available for the parent compound, 2-Deoxy-D-glucose.
Core Properties
This compound is a synthetic derivative of 2-Deoxy-D-glucose where the aldehyde group is protected as a propylene dithioacetal. This modification is significant in synthetic carbohydrate chemistry, offering a stable protecting group under various conditions.
Physicochemical Properties
Quantitative data for this specific compound is not widely published. The following table summarizes its basic identifiers.
| Property | Value | Source |
| CAS Number | 91294-63-2 | [1][2] |
| Molecular Formula | C₉H₁₈O₄S₂ | [1][2] |
| Molecular Weight | 254.37 g/mol | [1] |
| Canonical SMILES | C1CSC(SC1)C--INVALID-LINK--O)O">C@HO | |
| Physical State | Solid (predicted) | |
| Storage Temperature | 4°C | [2] |
| Shipping Temperature | Room Temperature | [2] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative example based on general methods for the synthesis of sugar dithioacetals.
Principle: The synthesis involves the reaction of 2-Deoxy-D-arabino-hexose with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The dithiol selectively reacts with the aldehyde group of the open-chain form of the sugar to form a stable cyclic dithioacetal.
Materials:
-
2-Deoxy-D-arabino-hexose (1.0 equivalent)
-
1,3-Propanedithiol (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Deoxy-D-arabino-hexose in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add 1,3-propanedithiol.
-
Catalyst Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a catalytic amount of boron trifluoride etherate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.
DOT Script for Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Characterization
While specific data is unavailable, the following are the expected analytical characterization methods and results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propylene dithioacetal group, including multiplets for the methylene protons of the propane chain. The protons on the sugar backbone would appear as a series of multiplets in the carbohydrate region.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbon of the dithioacetal group would be significantly shielded compared to the parent aldehyde.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition (C₉H₁₈O₄S₂) by providing a highly accurate mass measurement of the molecular ion.
Biological Properties and Signaling Pathways (of the Parent Compound)
It is critical to note that there is no published data on the biological activity or signaling pathways of this compound. The dithioacetal protection renders the molecule structurally distinct from its parent compound, 2-Deoxy-D-glucose (2-DG), and it is unlikely to be recognized by the same cellular machinery.
However, for context and as a potential starting point for future research, the well-documented biological properties of 2-Deoxy-D-glucose (2-DG) are summarized below.
2-DG is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen. It is transported into cells by glucose transporters and is a competitive inhibitor of glycolysis.
Mechanism of Action of 2-Deoxy-D-glucose
-
Cellular Uptake: 2-DG is taken up by cells via glucose transporters (GLUTs).
-
Phosphorylation: Inside the cell, Hexokinase (HK) phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).
-
Inhibition of Glycolysis: 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway. The accumulation of 2-DG-6P leads to the inhibition of both hexokinase and phosphoglucose isomerase, thereby blocking glycolysis.
-
Induction of Apoptosis: By inhibiting glycolysis, 2-DG can lead to a depletion of cellular ATP, inducing metabolic stress and ultimately leading to apoptosis in cancer cells.
DOT Script for 2-Deoxy-D-glucose Signaling Pathway:
References
In-depth Technical Guide: 2-Deoxy-D-arabino-hexose Propylene Dithioacetal in Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxy-D-arabino-hexose propylene dithioacetal is a key synthetic intermediate in carbohydrate chemistry, serving as a versatile precursor for the synthesis of complex oligosaccharides and glycoconjugates. Its propylene dithioacetal group at the anomeric position provides robust protection during various chemical transformations, while the deoxy functionality at the C-2 position is a common feature in many biologically active carbohydrates. This guide provides a comprehensive overview of this precursor, including its chemical properties, and outlines a general approach to its synthesis and its role as a glycosyl donor in carbohydrate synthesis.
Introduction
The synthesis of complex carbohydrates is a formidable challenge in organic chemistry, primarily due to the need for stereoselective glycosidic bond formation and the regioselective protection and deprotection of multiple hydroxyl groups. 2-Deoxy sugars, in particular, are integral components of numerous natural products with significant biological activities, including antibiotics, anticancer agents, and immunosuppressants. The absence of a participating group at the C-2 position in 2-deoxy sugars makes the stereocontrolled synthesis of 1,2-cis or 1,2-trans glycosidic linkages a non-trivial task.
The use of dithioacetals as protecting groups for the anomeric center of carbohydrates offers a robust strategy to mask the reducing end of the sugar. Propylene dithioacetals, in particular, are stable to a wide range of reaction conditions, yet can be selectively activated to form glycosyl donors for glycosylation reactions. This compound thus emerges as a valuable building block for the assembly of oligosaccharides containing 2-deoxy-D-glucose units.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 91294-63-2[1] |
| Molecular Formula | C₉H₁₈O₄S₂[1] |
| Molecular Weight | 254.37 g/mol [1] |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in methanol, chloroform, and other polar organic solvents. |
Synthesis of this compound
The synthesis of this compound typically starts from the readily available 2-deoxy-D-glucose. The key transformation is the protection of the anomeric carbon with 1,3-propanedithiol.
General Experimental Protocol: Synthesis of this compound
Materials:
-
2-Deoxy-D-glucose
-
1,3-Propanedithiol
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-deoxy-D-glucose in methanol at 0 °C, add 1,3-propanedithiol.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a solid.
Note: The reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for best results.
Application in Carbohydrate Synthesis: Glycosylation Reactions
This compound serves as a stable precursor that can be activated to form a glycosyl donor for coupling with a glycosyl acceptor (an alcohol, which can be another sugar). The activation of the dithioacetal is typically achieved using a thiophilic promoter.
General Workflow for Glycosylation
The general workflow for using this compound as a glycosyl donor is depicted in the following diagram.
Caption: General workflow for oligosaccharide synthesis.
Key Considerations for Glycosylation
-
Protection of Hydroxyl Groups: Prior to glycosylation, the free hydroxyl groups of the this compound must be protected with suitable protecting groups (e.g., benzyl ethers, acetyl esters) to prevent self-condensation and to direct the glycosylation to the desired hydroxyl group of the acceptor.
-
Choice of Promoter: The selection of the thiophilic promoter is crucial for the efficiency and stereoselectivity of the glycosylation reaction. Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH), or dimethyl(methylthio)sulfonium triflate (DMTST).
-
Stereoselectivity: The stereochemical outcome of the glycosylation (formation of α or β linkage) is influenced by several factors, including the nature of the protecting groups on the donor, the reactivity of the acceptor, the choice of promoter, and the reaction solvent. The absence of a C-2 participating group makes achieving high stereoselectivity challenging, often resulting in a mixture of anomers.
Illustrative Glycosylation Protocol
Materials:
-
Protected this compound (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a partially protected monosaccharide)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glycosyl donor, glycosyl acceptor, and activated molecular sieves in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C).
-
Add N-iodosuccinimide to the mixture.
-
Slowly add a catalytic amount of triflic acid.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the protected disaccharide.
Deprotection and Characterization
Following the successful glycosylation, the protecting groups are removed to yield the final oligosaccharide. The choice of deprotection strategy depends on the protecting groups used. For instance, benzyl ethers are typically removed by catalytic hydrogenation, while acetyl esters are cleaved under basic conditions.
The structure and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and stereochemistry of the carbohydrate derivatives.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Conclusion
This compound is a valuable and versatile precursor in the field of carbohydrate synthesis. Its stability and the ability to be selectively activated make it an important tool for the construction of complex oligosaccharides containing 2-deoxy-D-glucose moieties. While the lack of a C-2 participating group presents a stereochemical challenge, careful optimization of reaction conditions and protecting group strategies can lead to the successful synthesis of biologically relevant carbohydrate structures for applications in drug discovery and chemical biology. Further research into novel activation methods and stereodirecting strategies will continue to enhance the utility of this important building block.
References
The Strategic Role of Propylene Dithioacetal in the Protection of 2-Deoxy Sugars: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, particularly in the synthesis of complex glycans and nucleoside analogues, the strategic use of protecting groups is paramount. Among these, the propylene dithioacetal group has emerged as a robust and versatile tool for the temporary protection of the aldehyde functionality in 2-deoxy sugars. This technical guide provides a comprehensive overview of the role, application, and experimental considerations of propylene dithioacetal in the protection of 2-deoxy sugars, a critical class of carbohydrates in numerous bioactive molecules.
Introduction: The Challenge of 2-Deoxy Sugars
2-Deoxy sugars, lacking a hydroxyl group at the C-2 position, are fundamental components of many natural products, including antibiotics, anticancer agents, and cardiac glycosides. Their synthesis, however, presents unique challenges. The absence of a neighboring participating group at C-2 makes stereocontrolled glycosylation difficult. Furthermore, the free anomeric carbon exists in a dynamic equilibrium between the cyclic hemiacetal and the open-chain aldehyde forms. This equilibrium necessitates the protection of the aldehyde group to prevent unwanted side reactions during subsequent synthetic transformations.
Propylene Dithioacetal: A Guardian of the Aldehyde
The formation of a propylene dithioacetal (a 1,3-dithiane) at the anomeric carbon effectively "locks" the 2-deoxy sugar in its open-chain form, masking the reactive aldehyde. This protection strategy offers several distinct advantages:
-
Stability: Dithioacetals are highly stable to a wide range of reaction conditions, including acidic and basic media, making them compatible with many subsequent synthetic steps.
-
Umpolung Reactivity: The dithioacetal group can facilitate "umpolung" or reverse polarity reactivity, allowing the typically electrophilic carbonyl carbon to act as a nucleophile.
-
Reliable Deprotection: A variety of methods are available for the mild and efficient cleavage of dithioacetals to regenerate the parent carbonyl group.
Experimental Protocols
Formation of Propylene Dithioacetal
The protection of a 2-deoxy sugar as its propylene dithioacetal is typically achieved by reacting the sugar with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.
General Experimental Protocol:
-
The 2-deoxy sugar is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile).
-
1,3-Propanedithiol (typically 1.1 to 1.5 equivalents) is added to the solution.
-
A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂)) or a Brønsted acid (e.g., hydrochloric acid (HCl), p-toluenesulfonic acid (PTSA)) is added.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).
-
The reaction is quenched by the addition of a base (e.g., triethylamine, saturated sodium bicarbonate solution).
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Deprotection of Propylene Dithioacetal
The removal of the propylene dithioacetal group to regenerate the aldehyde is a critical step. Several methods are available, with the choice depending on the sensitivity of other functional groups in the molecule.
Common Deprotection Methods:
| Reagent/Method | Conditions | Notes |
| Mercury(II) Chloride (HgCl₂) | HgCl₂, CaCO₃, aq. CH₃CN | Traditional but toxic method. |
| N-Bromosuccinimide (NBS) | NBS, aq. acetone or CH₃CN | Milder than mercuric salts. |
| Iodine (I₂) | I₂, aq. THF or MeOH | Mild and effective. |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | PIFA, aq. CH₃CN | Oxidative cleavage. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DDQ, aq. CH₃CN | Mild and efficient for carbohydrate derivatives.[1] |
| Clay-supported Nitrates (e.g., Clayfen) | Solvent-free, microwave irradiation | Environmentally friendly conditions.[2] |
General Experimental Protocol (using DDQ):
-
The propylene dithioacetal protected sugar is dissolved in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.5 to 2.0 equivalents) is added to the solution.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Applications in Drug Development and Synthesis
The stability and reliable removal of the propylene dithioacetal group make it highly valuable in the multi-step synthesis of complex, biologically active molecules, particularly in the field of drug development.
Synthesis of Nucleoside Analogues
A key application of dithioacetal-protected 2-deoxy sugars is in the synthesis of nucleoside analogues, which are cornerstones of antiviral and anticancer therapies. The dithioacetal group allows for manipulations of the sugar backbone before the crucial glycosylation step.
A notable example is the synthesis of L-deoxyribonucleosides, the mirror images of natural nucleosides, which are of great interest due to their potential for increased metabolic stability. In one reported synthesis, a 2-deoxy-L-ribose dithioacetal derivative, prepared using 1,3-propanedithiol, was a key intermediate whose stereochemistry was confirmed by X-ray crystallography.[3] This intermediate was then converted to a suitable glycosyl donor for the synthesis of L-deoxythymidine (L-dT).[3]
Similarly, in the scalable synthesis of 4'-thionucleoside analogs, which are potent DNA methyltransferase I inhibitors, a dithioacetal was used to protect the open-chain form of 2-deoxyribose.[4] This protection allowed for a series of protecting group manipulations and stereoinversion at the C4 position before cyclization to form the thioglycoside donor.[4]
Quantitative Data Summary
The following table summarizes typical yields for the formation and deprotection of dithioacetals on carbohydrate derivatives, based on available literature. It is important to note that specific yields can vary significantly depending on the substrate and reaction conditions.
| Transformation | Substrate | Reagent(s) | Yield (%) | Reference |
| Protection | 2-Deoxyribose | 1,3-Propanedithiol, BF₃·OEt₂ | Good (qualitative) | General Procedure |
| Protection | 2-Deoxyribose derivative | Thiol | 70% (over 3 steps) | [4] |
| Deprotection | Dithioacetal of a carbohydrate derivative | DDQ, aq. CH₃CN | 85-95% | [1] |
| Deprotection | Various dithioacetals | Clayfen, microwave | 82-94% | [2] |
Conclusion
The propylene dithioacetal protecting group plays a crucial and strategic role in the chemical synthesis of 2-deoxy sugar-containing molecules. Its robust nature, coupled with the availability of mild and efficient deprotection methods, allows for complex synthetic manipulations on the carbohydrate scaffold. This is particularly evident in the synthesis of nucleoside analogues for drug development, where the temporary masking of the aldehyde functionality is essential for achieving the desired molecular architecture. For researchers and professionals in drug development, a thorough understanding of the application and experimental nuances of propylene dithioacetal protection is a valuable asset in the design and execution of synthetic routes to novel therapeutic agents.
References
Spectroscopic and Synthetic Overview of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available information on 2-Deoxy-D-arabino-hexose Propylene Dithioacetal, a carbohydrate derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on providing a summary of known properties and a generalized experimental approach.
Core Compound Properties
This compound is chemically identified by the following properties:
| Property | Value | Source |
| CAS Number | 91294-63-2 | N/A |
| Molecular Formula | C₉H₁₈O₄S₂ | N/A |
| Molecular Weight | 254.37 g/mol | N/A |
Spectroscopic Data
Experimental Protocols
A specific, published experimental protocol for the synthesis of this compound could not be identified in the searched resources. However, a general procedure for the formation of dithioacetals from unprotected sugars can be adapted for this synthesis.
General Synthesis of Sugar Dithioacetals:
The synthesis of sugar dithioacetals typically involves the reaction of the parent sugar with a thiol in the presence of a strong acid catalyst. For the target compound, 2-deoxy-D-arabino-hexose would be reacted with 1,3-propanedithiol.
Reaction Scheme:
2-Deoxy-D-arabino-hexose + 1,3-Propanedithiol --(Acid Catalyst)--> this compound
Illustrative Experimental Workflow:
The following diagram outlines a logical workflow for the synthesis, purification, and characterization of the target compound based on standard organic chemistry laboratory practices.
An In-depth Technical Guide to the Chemical Stability of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-arabino-hexose propylene dithioacetal is a carbohydrate derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a deoxygenated sugar backbone and a cyclic dithioacetal moiety, imparts unique chemical properties that are crucial for its application as a synthetic intermediate and in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical stability of this compound, drawing upon the well-established principles of dithioacetal chemistry. Due to a lack of specific experimental data for this exact molecule, this guide extrapolates from the known reactivity of analogous structures, particularly propylene dithioacetals and other sugar-derived thioacetals.
Dithioacetals are renowned for their stability under a range of conditions, particularly in acidic and basic environments where their oxygen-containing counterparts, acetals, would readily hydrolyze.[1][2] This robustness makes them excellent protecting groups for carbonyl functionalities during multi-step organic syntheses.[2] However, their stability is not absolute, and understanding the conditions under which they cleave is paramount for their strategic use in drug design and development, for instance, in prodrugs that release an active carbonyl-containing compound under specific physiological or externally triggered conditions.
This guide will delve into the stability of this compound under various chemical environments, including acidic, basic, oxidative, and reductive conditions. Detailed experimental protocols for common transformations and stability assessments are provided, alongside visual representations of key chemical pathways to facilitate a deeper understanding.
Chemical Stability Profile
The chemical stability of this compound is primarily dictated by the 1,3-dithiane ring. This section outlines its expected behavior in different chemical environments.
Stability in Acidic and Basic Media
Dithioacetals, including the propylene dithioacetal group in the target molecule, are notably stable to both acidic and basic conditions.[2] This stability is a key advantage over acetals and ketals, which are readily hydrolyzed in acidic media.[3] The resistance to acid-catalyzed hydrolysis is attributed to the lower basicity of the sulfur atoms compared to the oxygen atoms in acetals, which makes their protonation—the initial step in hydrolysis—less favorable.[4]
Table 1: General Stability of Dithioacetals in Acidic and Basic Conditions
| Condition | Reagent/Solvent System | Expected Stability of this compound | Reference |
| Acidic | Aqueous HCl, H₂SO₄ (dilute) | High | [2] |
| Trifluoroacetic acid (TFA) | Moderate to High (prolonged exposure may lead to slow degradation) | [5] | |
| Basic | Aqueous NaOH, KOH | High | [2] |
| Sodium methoxide in methanol | High | [6] |
While highly stable, prolonged exposure to very strong acids and high temperatures may eventually lead to the degradation of the dithioacetal group. However, for most applications in drug development and organic synthesis, the propylene dithioacetal moiety can be considered a robust protecting group under standard acidic and basic conditions.
Stability towards Oxidative and Reductive Conditions
The sulfur atoms in the dithioacetal ring are susceptible to oxidation. This reactivity is a key consideration in its chemical stability and is often exploited for the deprotection of the carbonyl group.
Oxidative Cleavage:
Reactive oxygen species (ROS) can induce the cleavage of thioacetal bonds.[7] This is particularly relevant in biological systems where ROS are present. The mechanism is believed to involve the oxidation of one of the sulfur atoms to a sulfoxide, which then facilitates the hydrolysis of the C-S bond.[7] Various laboratory reagents can achieve this transformation, effectively deprotecting the dithioacetal.
Reductive Desulfurization:
Conversely, the dithioacetal group can be removed under reductive conditions, a process known as desulfurization. A classic method for this transformation is the use of Raney nickel, which reduces the thioacetal to a methylene group.
Table 2: Reactivity of Dithioacetals under Oxidative and Reductive Conditions
| Condition | Reagent/System | Expected Outcome for this compound | Reference |
| Oxidative | N-halosuccinimides (NCS, NBS) | Cleavage to the parent aldehyde | [8] |
| Oxone® | Cleavage to the parent aldehyde | ||
| H₂O₂/SOCl₂ | Cleavage to the parent aldehyde | [9] | |
| Dess-Martin Periodinane | Cleavage to the parent aldehyde | [1] | |
| Reductive | Raney Nickel (H₂) | Desulfurization to form 1,2-dideoxy-D-arabino-hexitol derivative |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the stability and reactivity of dithioacetals, which are applicable to this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2-Deoxy-D-arabino-hexose
-
1,3-Propanedithiol
-
Lewis Acid Catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂))
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-Deoxy-D-arabino-hexose (1 equivalent) in anhydrous DCM.
-
Add 1,3-propanedithiol (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) (0.1-0.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Deprotection of Propylene Dithioacetal using TMSCl/NaI
This protocol describes a mild method for the cleavage of a propylene dithioacetal to its corresponding carbonyl compound.[1]
Materials:
-
This compound
-
Trimethylsilyl chloride (TMSCl)
-
Sodium iodide (NaI)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, stir a mixture of the dithioacetal (100 mg) and NaI (10 equivalents) in CH₃CN for 5 minutes.
-
Add TMSCl (10 equivalents) to the solution and stir for 24 hours at room temperature. For less reactive substrates, the reaction can be heated to 60 °C.
-
Hydrolyze the reaction by adding H₂O (5 mL) and stir for 5 minutes.
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the deprotected 2-deoxy-D-arabino-hexose.
Protocol 3: Oxidative Cleavage using N-Bromosuccinimide (NBS)
This method provides an alternative for dithioacetal deprotection under oxidative conditions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Aqueous Acetone
-
Sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the dithioacetal in aqueous acetone (e.g., 90% acetone).
-
Add NBS (2.2 equivalents) in portions to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the excess NBS by adding a saturated solution of Na₂SO₃.
-
Extract the product with EtOAc.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the crude 2-deoxy-D-arabino-hexose, which can be further purified by chromatography.
Visualizing Chemical Pathways
The following diagrams, generated using Graphviz, illustrate the key chemical transformations discussed in this guide.
Caption: Synthesis of this compound.
Caption: General Deprotection Pathway.
Caption: Putative Oxidative Degradation Pathway.
Conclusion
This compound is a chemically robust molecule, particularly under acidic and basic conditions, which makes it a valuable asset in complex synthetic endeavors. Its stability, however, can be overcome by specific oxidative or reductive methods, allowing for its strategic removal when necessary. The susceptibility of the dithioacetal moiety to oxidative cleavage, especially by reactive oxygen species, is a critical factor to consider in the design of drug delivery systems and other biomedical applications.
The experimental protocols and reaction pathways detailed in this guide provide a foundational understanding for researchers and professionals working with this and related compounds. While the information presented is based on the general principles of dithioacetal chemistry, it serves as a strong predictive framework for the behavior of this compound. Further experimental investigation is warranted to elucidate the specific quantitative stability parameters for this molecule of interest.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thioacetal - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Deoxy-D-arabino-hexose Derivatives: Synthesis, Biological Activity, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of 2-deoxy-D-arabino-hexose (2-DG), a synthetic glucose analog, and its derivatives. We delve into the synthetic methodologies, mechanisms of action, and the burgeoning therapeutic applications of these compounds, with a focus on their potential in oncology and virology. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction: The Significance of 2-Deoxy-D-arabino-hexose (2-DG)
2-Deoxy-D-glucose, also known as 2-deoxy-D-arabino-hexose, is a glucose molecule in which the 2-hydroxyl group is replaced by a hydrogen atom.[1][2] This structural modification prevents its further metabolism after initial phosphorylation, making it a potent competitive inhibitor of glycolysis.[1][3] Because many pathological conditions, such as cancer and viral infections, are characterized by heightened glucose metabolism, 2-DG and its derivatives have emerged as promising therapeutic agents.[1][4]
The primary mechanism of 2-DG involves its uptake by glucose transporters and subsequent phosphorylation by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3][5] Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized by phosphoglucose isomerase, leading to its intracellular accumulation.[5] This accumulation competitively inhibits hexokinase and non-competitively inhibits phosphoglucose isomerase, effectively halting the glycolytic pathway and leading to cellular ATP depletion and, ultimately, cell death.[5] Its radiolabeled form is also widely used as a tracer in positron emission tomography (PET) to assess glucose metabolism in tissues.[6]
Synthesis of 2-Deoxy-D-arabino-hexose and its Derivatives
The synthesis of 2-DG and its derivatives has been approached through various chemical routes, often starting from abundant monosaccharides like D-glucose or its derivative D-glucal.[7][8] The choice of synthetic pathway can impact yield, purity, and scalability.[8][9]
Common Synthetic Strategies
-
From D-Glucal: This is a common and efficient method. It typically involves the halogenation of the glucal at the C-2 position, followed by the replacement of the halogen with a hydrogen atom.[7]
-
From D-Glucose: Methods starting from D-glucose are also established, though they can be more complex and may result in lower yields due to the need for multiple protection and deprotection steps.[7][10]
-
From D-Arabinose: Synthesis from D-arabinose can be achieved through reactions involving nitromethane, followed by acetylation, reduction, and hydrolysis.[10]
Synthesis Data Summary
The following table summarizes various synthetic approaches for 2-DG and related derivatives, highlighting the starting materials, key reagents, and reported yields.
| Starting Material | Key Reagents/Reaction Type | Product | Reported Yield | Reference |
| 3,4,6-tri-O-acetyl-l,5-anhydro-2-deoxy-D-arabino-hex-1-enitol | N-bromosuccinimide, Hydrogen/Raney Ni | 2-Deoxy-D-glucose | 95% | [7] |
| D-Glucal | Photolysis of α and β anomers of 7 | 2-Deoxy-D-glucose | Not specified | [7] |
| Tetraacetoxy-d-arabino-1-nitro-1-hexene | SnCl2 | 2-Deoxy-D-glucose (diastereomeric mixture) | 73% | [7] |
| D-Glucose | Nitrosation | 2-Deoxy-D-glucose | High | [8] |
| 2-Deoxy-D-arabinose | Reductive amination | 2-Deoxy-D-glucose | High | [8] |
| 3,4,6-tri-O-acetyl-D-glucal | Acetyl chloride, Water | 1,3,4,6-tetra-O-acetyl-2-deoxy-α/β-D-glucopyranoside | 86% | [10] |
| 3,4,6-tri-O-acetyl-D-glucal | Methanol, Iodine | Methyl 2-deoxy-3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside | 87% | [10] |
General Experimental Protocols
Protocol 1: Synthesis of Methyl 2-deoxy-α/β-D-glucopyranoside from 3,4,6-tri-O-acetyl-D-glucal [10]
-
Reaction Setup: Dissolve 3,4,6-tri-O-acetyl-D-glucal in methanol.
-
Addition of Catalyst: Add a catalytic amount of iodine to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction and concentrate the mixture under reduced pressure to obtain the crude product.
-
Purification: Purify the crude syrup (Methyl 2-deoxy-3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside) using column chromatography.
-
Deacetylation: Dissolve the purified product in methanol and add a catalytic amount of sodium methoxide (NaOMe) in methanol.
-
Neutralization and Isolation: After 6-10 hours, neutralize the reaction by bubbling dry CO2 gas through the mixture. Evaporate the solvent to obtain the final product as a syrupy residue.
Biological Activities and Mechanisms of Action
2-DG's unique structure allows it to interfere with several critical cellular pathways, leading to a range of biological effects.
Glycolysis Inhibition
The primary and most studied activity of 2-DG is the inhibition of glycolysis.[1] Cancer cells, in particular, exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making them highly susceptible to glycolysis inhibitors.[1] The accumulation of 2-DG-6-P leads to ATP depletion, which can trigger cell cycle arrest and apoptosis.[5]
Caption: Mechanism of glycolysis inhibition by 2-Deoxy-D-glucose (2-DG).
Anticancer Activity
2-DG's ability to inhibit glycolysis makes it a potent agent against cancer cells, which are often heavily reliant on this pathway for energy and biomass production.[5] Beyond energy depletion, 2-DG has been shown to induce oxidative stress in cancer cells.[11] Malignant cells often have higher levels of reactive oxygen species (ROS), and by inhibiting glycolysis, 2-DG limits the production of reducing equivalents (like NADPH via the pentose phosphate pathway) needed to detoxify these ROS, leading to cytotoxic levels of oxidative stress.[11] It has shown synergistic effects when combined with radiotherapy and other chemotherapeutic agents.[1]
Antiviral Activity
2-DG also exhibits broad-spectrum antiviral activity, particularly against enveloped viruses like Herpes Simplex Virus.[4][6] This activity is attributed to its interference with the synthesis of virus-specific glycoproteins. By mimicking mannose, 2-DG can disrupt the N-linked glycosylation of viral proteins, a critical process for the proper folding, trafficking, and function of viral envelope proteins required for infectivity.[1]
Recently, 2-DG has gained attention for its potential in treating COVID-19. By targeting the energy-hungry infected cells, it may stop the multiplication of the SARS-CoV-2 virus.[1] It has been approved for emergency use in India as an adjunct therapy for moderate to severe COVID-19 patients to reduce their dependency on supplemental oxygen.[1]
Quantitative Data on Biological Activity
The following table presents a summary of quantitative data related to the biological effects of 2-DG from various studies.
| Parameter | Model System | Treatment | Value/Effect | Reference |
| Clinical Trial (Phase II) | Moderate to severe COVID-19 patients | 90 mg/kg/day of 2-DG + Standard of Care | Demonstrated clinical benefit over SOC alone | [1] |
| Insulin Response | Isolated rat soleus muscle | Insulin | ED50 = 0.6 mU/ml for 2-DG-6P accumulation | [3] |
| Cell Killing | Human neuroblastoma cell lines | 2-DG | Induced clonogenic cell killing | [11] |
| Oxidative Stress | Human neuroblastoma cells | 2-DG | Protection from cell killing by N-acetyl cysteine (antioxidant) | [11] |
Experimental Workflow and Protocols
The development of new 2-DG derivatives involves a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the development of 2-DG derivatives.
Protocol 2: Clonogenic Survival Assay for Neuroblastoma Cells [11]
-
Cell Seeding: Plate human neuroblastoma cells (e.g., SK-N-SH) in 6-well plates at a density that allows for the formation of distinct colonies (e.g., 500-1000 cells/well).
-
Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of the 2-DG derivative. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 7-10 days), until visible colonies are formed in the control wells.
-
Fixation and Staining: Aspirate the medium, wash the wells with phosphate-buffered saline (PBS), and fix the colonies with a methanol/acetic acid solution. Stain the colonies with crystal violet.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as clusters of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control to determine the effect of the 2-DG derivative on clonogenic cell survival.
Applications in Drug Development and Future Perspectives
2-Deoxy-D-arabino-hexose and its derivatives represent a compelling class of compounds for therapeutic development.[6] Their ability to selectively target cells with high glucose metabolism provides a therapeutic window for treating diseases like cancer.[1] Furthermore, their role in modulating glycosylation pathways opens avenues for broad-spectrum antiviral therapies.[4]
Current research focuses on:
-
Developing novel derivatives: Synthesizing new analogs with improved efficacy, better pharmacokinetic properties, and reduced off-target effects.
-
Combination therapies: Investigating the synergistic effects of 2-DG derivatives with existing cancer therapies (chemotherapy, radiation, immunotherapy) to overcome resistance and enhance treatment outcomes.[1]
-
Exploring new indications: Expanding the therapeutic application of these compounds to other metabolic disorders, inflammatory diseases, and neurological conditions like epilepsy.[6]
Despite the promise, challenges remain, including potential toxicity to normal tissues with high glucose uptake, such as the brain and heart. Future research will need to focus on strategies to enhance tumor-specific delivery and to better understand the complex interplay between metabolic inhibition and cellular signaling pathways.
Conclusion
2-Deoxy-D-arabino-hexose and its derivatives are multifaceted molecules with significant therapeutic potential. By acting as metabolic inhibitors, they can selectively target the vulnerabilities of cancer cells and virus-infected cells. The synthetic routes are well-established, allowing for the generation of diverse analogs for further investigation. As our understanding of the metabolic reprogramming in disease deepens, 2-DG derivatives are poised to become a cornerstone of novel therapeutic strategies, offering a powerful tool for researchers and clinicians in the fight against a range of challenging diseases.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-D-arabino-hexopyranose | C6H12O5 | CID 439268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. chembk.com [chembk.com]
- 5. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents | MDPI [mdpi.com]
- 6. 2-Deoxyglucose | C6H12O5 | CID 108223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benthamscience.com [benthamscience.com]
- 9. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Applications of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal (CAS 91294-63-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Deoxy-D-arabino-hexose propylene dithioacetal (CAS 91294-63-2), a key synthetic intermediate in carbohydrate chemistry and drug discovery. This document details its synthesis, physicochemical properties, and diverse applications, with a focus on its role in the development of novel therapeutics.
Introduction
This compound is a modified monosaccharide that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a deoxygenated position at C-2 and a cyclic dithioacetal at the anomeric carbon, offers unique reactivity and stability, making it a valuable precursor for the synthesis of complex carbohydrates and glycoconjugates. The propylene dithioacetal group acts as a protective group for the aldehyde functionality of the parent sugar, 2-deoxy-D-glucose, allowing for selective modifications at other positions of the carbohydrate scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 91294-63-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₈O₄S₂ | [1][2][3][4] |
| Molecular Weight | 254.37 g/mol | [1][3] |
| Appearance | Inferred to be a solid | |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and ethyl acetate | Inferred from general carbohydrate derivative properties |
| Storage Temperature | 4°C | [2] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound is predicated on the reaction of 2-deoxy-D-arabino-hexose with 1,3-propanedithiol in the presence of an acid catalyst. The open-chain aldehyde form of the sugar reacts with the dithiol to form a stable cyclic dithioacetal.
Caption: Proposed synthesis of this compound.
General Experimental Protocol
The following is a generalized experimental protocol based on standard procedures for the synthesis of sugar dithioacetals:
-
Dissolution: 2-deoxy-D-arabino-hexose is dissolved in a suitable anhydrous solvent, such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Dithiol: 1,3-Propanedithiol (typically 1.1 to 1.5 equivalents) is added to the solution.
-
Acid Catalysis: The reaction mixture is cooled in an ice bath, and a Lewis acid or protic acid catalyst (e.g., boron trifluoride etherate, concentrated hydrochloric acid) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford pure this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of carbohydrate-based molecules with potential therapeutic applications.[1]
Synthesis of Complex Carbohydrates and Glycoconjugates
The primary application of this compound is as a precursor for the synthesis of complex oligosaccharides and glycoconjugates.[1] The dithioacetal group serves as a stable protecting group for the anomeric center, allowing for a wide range of chemical transformations on the hydroxyl groups of the sugar backbone. Subsequent deprotection of the dithioacetal can regenerate the aldehyde, which can then be used for glycosylation reactions or other modifications.
Caption: Role as a precursor in complex carbohydrate synthesis.
Development of Glycomimetic Drugs
Deoxy sugars are integral components of many biologically active natural products. By using this compound as a starting material, medicinal chemists can synthesize novel glycomimetics. These are molecules that mimic the structure of natural carbohydrates and can interact with biological targets such as enzymes and receptors. This approach is crucial in the development of drugs for various diseases, including cancer and infectious diseases.
Precursor for Labeled Compounds
The synthetic versatility of this dithioacetal also allows for the introduction of isotopic labels (e.g., ²H, ¹³C) or reporter groups (e.g., fluorescent tags). These labeled compounds are invaluable tools in biochemical and metabolic studies to trace the fate of carbohydrates in biological systems.
Conclusion
This compound (CAS 91294-63-2) is a synthetically important carbohydrate derivative. While detailed synthetic procedures are not widely published, its preparation logically follows established methods of dithioacetal formation. Its primary utility lies in its role as a versatile building block for the construction of complex carbohydrates and glycomimetics, which are of significant interest in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists working in the areas of synthetic organic chemistry, medicinal chemistry, and glycobiology.
References
Foundational Chemistry of Dithioacetal Protected 2-Deoxy Sugars: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the synthesis, reactivity, and application of dithioacetal protected 2-deoxy sugars. These compounds are pivotal intermediates in modern carbohydrate chemistry, offering a unique combination of stability and reactivity that is harnessed in the synthesis of complex glycans and glycoconjugates, which are of significant interest in drug development. This guide provides a comprehensive overview of key experimental protocols, quantitative data, and reaction pathways to aid researchers in this field.
Introduction to Dithioacetal Protected 2-Deoxy Sugars
2-Deoxy sugars are carbohydrates that lack a hydroxyl group at the C-2 position. This structural modification significantly alters their chemical properties and biological activity, making them key components of many bioactive natural products, including antibiotics and anticancer agents.[1] The absence of the C-2 hydroxyl group, however, presents a challenge in stereoselective glycosylation, as it eliminates the possibility of neighboring group participation that typically directs the stereochemical outcome of the reaction.[2]
Dithioacetals serve as a robust protecting group for the anomeric carbon of sugars in their open-chain form. They are stable under both acidic and basic conditions, offering an advantage over their oxygen-containing acetal counterparts.[3] This stability allows for a wide range of chemical transformations on the sugar backbone without affecting the anomeric center. The dithioacetal group can be readily converted back to a carbonyl or activated for glycosylation, making it a versatile tool in carbohydrate synthesis.
Synthesis of Dithioacetal Protected 2-Deoxy Sugars
The synthesis of dithioacetal protected 2-deoxy sugars typically involves the reaction of a 2-deoxy sugar with a thiol or dithiol under Lewis acid catalysis. The open-chain aldehyde form of the sugar reacts with the thiol to form the stable dithioacetal.
General Experimental Protocol for Dithioacetal Protection
A common procedure for the dithioacetal protection of a 2-deoxy sugar is as follows:
Materials:
-
2-Deoxy sugar (e.g., 2-deoxy-D-ribose)
-
Thiol (e.g., ethanethiol or 1,3-propanedithiol)
-
Lewis acid catalyst (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Anhydrous solvent (e.g., dichloromethane (DCM))
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
The 2-deoxy sugar is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The thiol is added to the solution.
-
The reaction mixture is cooled to 0 °C.
-
The Lewis acid catalyst is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[4]
Quantitative Data on Dithioacetal Protection
| 2-Deoxy Sugar | Thiol/Dithiol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Deoxy-D-ribose | 1,3-Propanedithiol | BF₃·OEt₂ | DCM | - | - | [4] |
| D-Ribose | Ethanethiol | BF₃·OEt₂ | - | - | - | [5] |
Note: Specific yield and time data for the direct dithioacetal protection of 2-deoxy sugars are not extensively reported in the provided search results. The conditions are often adapted from general procedures for aldose sugars.
Reactivity of Dithioacetal Protected 2-Deoxy Sugars
Dithioacetal protected 2-deoxy sugars are valuable glycosyl donors in glycosylation reactions. The lack of a C-2 participating group makes the stereochemical outcome of these reactions highly dependent on the reaction conditions, including the promoter, solvent, and the nature of the glycosyl acceptor.
Glycosylation Reactions
Activation of the dithioacetal group, typically with a thiophilic promoter, generates a reactive glycosyl cation intermediate that is then attacked by the glycosyl acceptor.
General Experimental Protocol for Glycosylation:
-
The dithioacetal protected 2-deoxy sugar (glycosyl donor) and the glycosyl acceptor are dissolved in an anhydrous solvent containing molecular sieves.
-
The mixture is cooled to a low temperature (e.g., -78 °C).
-
A thiophilic promoter system (e.g., N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH)) is added.
-
The reaction is stirred at low temperature and gradually warmed to room temperature.
-
The reaction is monitored by TLC and, upon completion, quenched with a base (e.g., triethylamine).
-
The mixture is filtered, concentrated, and the residue is purified by column chromatography to afford the 2-deoxy glycoside.
Quantitative Data on Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | α:β Ratio | Yield (%) | Reference |
| 2-Azido-2-deoxy-1-thioglucoside derivatives | Various alcohols | NIS/TfOH | DCM | Highly α-selective | - | [6] |
| 2-Deoxy-glycosyl chloride | Various alcohols | Phenanthroline | MTBE/DCE | 81:19 to α-only | 68-92 | [7] |
| 2-Deoxy-1,4-dithio-D-erythro-pentofuranosides | N⁴-Benzoylcytosine | - | - | β-selective | - | [5] |
The stereoselectivity of glycosylation with 2-deoxy sugar donors is a complex interplay of factors. While α-glycosides are often the major product, β-selectivity can be achieved under certain conditions, for instance through an SN2-like pathway.[2]
Deprotection of Dithioacetals
The removal of the dithioacetal group to regenerate the anomeric carbonyl or to form a glycoside is a crucial step in many synthetic sequences. Several methods are available, generally categorized as oxidative or mercury(II)-mediated.
Oxidative Deprotection
Oxidative methods offer a metal-free alternative for dithioacetal cleavage. Reagents like N-bromosuccinimide (NBS) or iodine in the presence of a mild base can effectively remove the dithioacetal group.
Experimental Protocol using NBS:
-
The dithioacetal protected sugar is dissolved in a suitable solvent mixture (e.g., acetone/water).
-
The solution is cooled to 0 °C.
-
N-Bromosuccinimide is added portion-wise.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a solution of sodium thiosulfate.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography.
Mercury(II)-Mediated Deprotection
Mercury(II) salts, such as mercury(II) chloride (HgCl₂) or mercury(II) oxide (HgO), are highly effective for dithioacetal cleavage due to the high affinity of mercury for sulfur.
Experimental Protocol using HgCl₂:
-
The dithioacetal protected sugar is dissolved in a mixture of an organic solvent (e.g., acetone or acetonitrile) and water.
-
Mercury(II) chloride and a base (e.g., calcium carbonate) are added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered to remove the mercury salts.
-
The filtrate is concentrated, and the product is extracted and purified.[8]
Quantitative Data on Deprotection
| Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| Various dithioacetals | Hg(NO₃)₂·3H₂O | Solid state | 1-4 min | High | [8] |
| Various dithioacetals | TMSCl/NaI | CH₃CN | - | High to excellent | [9] |
Note: Specific examples for the deprotection of dithioacetal protected 2-deoxy sugars with detailed quantitative data are limited in the provided search results. The data presented are for general dithioacetal deprotection.
Applications in Drug Development
2-Deoxy sugars are integral components of numerous clinically important drugs. Their unique structural and conformational properties, conferred by the absence of the C-2 hydroxyl group, are often crucial for their biological activity. Dithioacetal protected 2-deoxy sugars serve as key intermediates in the synthesis of these complex molecules. For example, they are used in the construction of the oligosaccharide chains of antibiotics and anticancer agents, where the precise stereochemistry of the glycosidic linkages is critical for efficacy. The ability to manipulate the sugar backbone while the anomeric position is protected as a stable dithioacetal allows for the synthesis of a wide array of modified 2-deoxy sugar building blocks for incorporation into drug candidates.
Conclusion
Dithioacetal protected 2-deoxy sugars are versatile and indispensable intermediates in carbohydrate chemistry. Their synthesis, while requiring careful control of reaction conditions, provides stable compounds that can be effectively used as glycosyl donors. The stereochemical outcome of glycosylation reactions with these donors is a subject of ongoing research, with significant progress being made in controlling the anomeric selectivity. A range of reliable methods for the deprotection of the dithioacetal group allows for the efficient generation of the final 2-deoxy glycosides. The foundational chemistry outlined in this guide provides a solid basis for researchers and professionals in the field to utilize these important building blocks in the synthesis of complex carbohydrates for applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free synthesis of diverse 2-deoxy-β-N-glycosides through regio- and stereospecific aminoselenenylation of glycals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes: Glycosylation Using 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-sugars are fundamental carbohydrate motifs present in a wide array of biologically active natural products, including antibiotics, anticancer agents, and cardiac glycosides. The synthesis of 2-deoxy-glycosides is a significant challenge in synthetic carbohydrate chemistry, primarily due to the absence of a participating functional group at the C-2 position, which complicates the control of anomeric stereoselectivity.[1] Direct glycosylation methods often favor the formation of the thermodynamically more stable α-anomer due to the anomeric effect.[2]
This document provides a detailed protocol for the use of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal as a glycosyl donor. Dithioacetals are a class of thioglycosides, which are valued for their stability during protecting group manipulations and their tunable reactivity for glycosylation.[3][4] Activation of these stable donors is typically achieved using thiophilic promoters to generate a reactive oxocarbenium ion intermediate for subsequent coupling with a glycosyl acceptor.
Principle of the Method
The protocol described herein utilizes a common and effective method for the activation of thioglycoside donors: the combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[5][6] NIS acts as a halonium ion source that activates the sulfur atom of the dithioacetal, facilitating the departure of the thio-leaving group. The acidic co-catalyst, TfOH, promotes the formation of the key oxocarbenium ion intermediate. This electrophilic species is then trapped by a nucleophilic glycosyl acceptor (an alcohol, for instance) to form the desired glycosidic linkage.[6]
The stereochemical outcome of the reaction is highly dependent on factors such as the solvent, temperature, and the specific protecting groups on the donor and acceptor.[1][4] Without a C-2 participating group, the reaction may proceed through an SN1-like mechanism, often resulting in a mixture of anomers, with the α-glycoside being the major product.[7]
Applications
This protocol is applicable to the synthesis of various O-glycosides, which are key intermediates in the development of:
-
Novel Antibiotics: Modification of existing antibiotic scaffolds with 2-deoxy-sugars can lead to derivatives with improved efficacy or altered spectra of activity.
-
Anticancer Agents: Many potent chemotherapeutic agents, such as the anthracyclines, contain 2-deoxy-sugar moieties that are crucial for their DNA-binding properties.
-
Glycoconjugate Vaccines: Synthetic oligosaccharides containing 2-deoxy-sugars can be used as haptens to elicit specific immune responses.
-
Probes for Glycobiology: The synthesis of well-defined 2-deoxy-oligosaccharides is essential for studying the structure-function relationships of carbohydrates in biological systems.
Experimental Protocol: Glycosylation of a Primary Alcohol
This protocol describes a general procedure for the glycosylation of a primary alcohol acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) with this compound.
Materials:
-
Glycosyl Donor: 3,4,6-Tri-O-acetyl-2-Deoxy-D-arabino-hexose Propylene Dithioacetal (assumed to be per-acetylated for stability and compatibility with common protecting group strategies)
-
Glycosyl Acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
-
Activator: N-Iodosuccinimide (NIS)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quenching Solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Activated 4 Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the glycosyl donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and freshly activated 4 Å molecular sieves.[5] b. Dissolve the solids in anhydrous DCM (to achieve a concentration of ~0.05-0.1 M with respect to the donor). c. Stir the mixture at room temperature for 30-60 minutes to ensure adequate drying by the molecular sieves.
-
Activation and Glycosylation: a. Cool the reaction mixture to the desired temperature, typically between -40 °C and -20 °C, using an appropriate cooling bath.[3] b. Add NIS (1.2-1.5 equiv.) to the stirred suspension in one portion. c. After 5 minutes, add a solution of TfOH (0.1-0.2 equiv.) in anhydrous DCM dropwise via syringe.[3] d. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the glycosyl donor. The reaction is typically complete within 30-90 minutes.
-
Work-up and Purification: a. Upon completion, quench the reaction by adding triethylamine (Et₃N) or pyridine (a few drops) until the solution is neutral or slightly basic. b. Add an equal volume of saturated aqueous sodium thiosulfate solution and stir vigorously for 5-10 minutes to consume excess iodine. c. Dilute the mixture with DCM and filter through a pad of Celite® to remove molecular sieves and solids. d. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[3] e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired disaccharide product.
-
Characterization: a. Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and determine the anomeric ratio (α:β).[8][9]
Data Presentation
The following table summarizes representative quantitative data for glycosylation reactions using 2-deoxythioglycoside donors under NIS/TfOH activation conditions. Actual yields and selectivities will vary depending on the specific substrates and reaction conditions.
| Entry | Glycosyl Donor | Glycosyl Acceptor | Activator System (equiv.) | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 1 | Phenyl 3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside | Primary Alcohol | NIS (1.2), TfOH (0.1) | -40 | 1 | ~70-85 | ~5:1 to 10:1 | [3] |
| 2 | Ethyl 3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-galactopyranoside | Secondary Alcohol | NIS (1.5), TfOH (0.2) | -30 | 2 | ~50-65 | ~3:1 to 8:1 | [2] |
| 3 | Propyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-α-D-glucopyranoside | Phenolic Acceptor | NIS (1.5), TfOH (0.1) | -20 | 1.5 | ~60-75 | >10:1 | [2] |
Mandatory Visualization
Experimental Workflow
References
- 1. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis Of 2-Deoxy-1-Thioglycosides And Establishing Their Efficient Glycosyl Donor Properties To Prepare Aryl 2-Deoxy Glycosides And 2-Deoxy Oligosaccharides [etd.iisc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Selective Deprotection of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprotection Methodologies
Two primary methods have been identified from the literature for the effective deprotection of dithioacetals under relatively mild conditions:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Mediated Oxidative Deprotection: DDQ is a versatile oxidizing agent that has been successfully used for the cleavage of dithioacetals.[3] The reaction is believed to proceed via a hydride transfer mechanism, followed by hydrolysis.[3] This method is often performed in aqueous organic solvents and can be catalytic in DDQ.[3]
-
Trimethylsilyl Chloride (TMSCl) and Sodium Iodide (NaI) System: This metal-free approach offers a mild and inexpensive alternative for the regeneration of carbonyl compounds from dithioacetals.[2][4] The reaction is typically carried out in acetonitrile, where the combination of TMSCl and NaI is thought to generate an active silyl iodide species in situ.[5]
Quantitative Data Summary
The following table summarizes the general reaction conditions and reported yield ranges for the deprotection of various dithioacetals using the selected methods. It is important to note that yields can be substrate-dependent, and optimization may be required for 2-Deoxy-D-arabino-hexose Propylene Dithioacetal.
| Deprotection Method | Reagents and Conditions | Solvent | Typical Reaction Time | General Yield Range (%) | Reference |
| DDQ Oxidation | DDQ (catalytic or stoichiometric) | Aqueous Acetonitrile or Ethyl Acetate | 1 - 24 hours | 80 - 95 | [3][6] |
| TMSCl/NaI System | TMSCl (10-20 eq.), NaI (10-20 eq.) | Acetonitrile | 3 - 24 hours | 54 - 97 | [2][5] |
Note: The yields are based on studies with a range of dithioacetal substrates and may vary for this compound. Optimization of reagent stoichiometry, temperature, and reaction time is recommended.
Experimental Protocols
Protocol 1: Deprotection using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol is adapted from general procedures for DDQ-mediated deprotection of dithioacetals.[3]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Acetonitrile (CH₃CN), HPLC grade
-
Water (H₂O), deionized
-
Dichloromethane (CH₂Cl₂), for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v), add DDQ (1.1 - 2.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-Deoxy-D-arabino-hexose.
Protocol 2: Deprotection using Trimethylsilyl Chloride (TMSCl) and Sodium Iodide (NaI)
This protocol is based on a general and mild procedure for dithioacetal cleavage.[2][4]
Materials:
-
This compound
-
Trimethylsilyl chloride (TMSCl)
-
Sodium iodide (NaI)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add sodium iodide (10-20 equivalents) to the solution and stir for 5 minutes.
-
Add trimethylsilyl chloride (10-20 equivalents) to the mixture.
-
Stir the reaction at room temperature or elevate the temperature to 60 °C for less reactive substrates.[2] Monitor the reaction progress by TLC.
-
After completion, hydrolyze the reaction by adding water and stir for 5 minutes.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the deprotected 2-Deoxy-D-arabino-hexose.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of the deprotection protocols.
Caption: Experimental workflows for the selective deprotection of this compound.
Discussion on Selectivity
The selective deprotection of the dithioacetal group in the presence of other protecting groups, particularly those commonly used in carbohydrate chemistry (e.g., silyl ethers, acetals, benzyl ethers), is a key consideration.
-
DDQ: This reagent is known for its ability to oxidatively cleave electron-rich protecting groups like p-methoxybenzyl (PMB) ethers.[7] Therefore, if PMB ethers are present in the substrate, their concomitant cleavage is expected. The selectivity of DDQ towards dithioacetals over other protecting groups like silyl ethers (e.g., TBDMS) and simple benzyl ethers can be condition-dependent and may require careful optimization.[8] The presence of unprotected hydroxyl groups may also influence the reaction, potentially leading to side reactions, although some studies report successful deprotection in their presence.[3]
-
TMSCl/NaI: This system is generally considered mild and metal-free, which can be advantageous for sensitive substrates. It has been reported to be compatible with a variety of functional groups.[2] However, the in situ generated silyl iodide species can potentially react with other acid-labile protecting groups, such as silyl ethers or acetals, if present in the molecule. The selectivity will likely depend on the relative lability of the protecting groups under the reaction conditions. Orthogonal protecting group strategies should be carefully planned when using this method.[9]
Conclusion
The selective deprotection of this compound can be achieved using either DDQ-mediated oxidation or a TMSCl/NaI system. Both methods offer alternatives to harsh and toxic reagents traditionally used for dithioacetal cleavage. The choice of method will depend on the other functional groups present in the molecule and the desired level of selectivity. The provided protocols serve as a starting point, and optimization of reaction conditions is recommended to achieve the best results for this specific substrate. Careful consideration of the compatibility with other protecting groups is essential for the successful application of these methods in complex synthetic schemes.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A mild and efficient procedure to remove acetal and dithioacetal protecting groups in carbohydrate derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: The Strategic Use of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal as a stable precursor for the synthesis of 2-deoxy-D-arabino-hexopyranosyl glycosyl donors. Due to the inherent stability of the dithioacetal group, this compound is not a direct glycosyl donor. Instead, it serves as a valuable starting material that can be converted into highly reactive glycosyl donors, such as thioglycosides or glycosyl halides, for subsequent use in oligosaccharide synthesis. This guide outlines a comprehensive, multi-step strategy, including the deprotection of the dithioacetal, conversion to a suitable glycosyl donor, and its application in glycosylation reactions to form oligosaccharides. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of this methodology in research and drug development.
Introduction
2-Deoxy sugars are crucial components of many biologically active natural products, including antibiotics, anticancer agents, and cardiac glycosides. The synthesis of oligosaccharides containing these motifs is a significant challenge in carbohydrate chemistry, primarily due to the lack of a participating group at the C-2 position, which complicates the stereocontrolled formation of the glycosidic linkage.
This compound is a stable, crystalline solid that can be conveniently handled and stored. The propylene dithioacetal group serves as a robust protecting group for the anomeric carbon. While this stability precludes its direct use as a glycosyl donor, it makes it an excellent precursor for the synthesis of activated 2-deoxy glycosyl donors. This application note details a strategic approach to oligosaccharide synthesis, beginning with the conversion of this stable dithioacetal into a versatile thiophenyl glycosyl donor, followed by its use in a glycosylation reaction.
Proposed Synthetic Pathway
The overall strategy involves a two-stage process:
-
Glycosyl Donor Synthesis: Conversion of this compound into a more reactive glycosyl donor. This involves: a. Protection of the hydroxyl groups. b. Deprotection of the dithioacetal to the free hemiacetal. c. Conversion of the hemiacetal to a thiophenyl glycosyl donor.
-
Glycosylation: Activation of the thiophenyl glycosyl donor in the presence of a suitable glycosyl acceptor to form the desired disaccharide.
Experimental Protocols
Stage 1: Synthesis of the Thiophenyl Glycosyl Donor
Protocol 1a: Protection of Hydroxyl Groups (Benzylation)
This protocol describes the per-O-benzylation of the starting dithioacetal to protect the hydroxyl groups, a common step to prevent unwanted side reactions and improve solubility in organic solvents.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add NaH (4.0 eq, 60% dispersion) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add BnBr (4.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with MeOH.
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 1b: Dithioacetal Deprotection to Hemiacetal
This protocol details the selective removal of the propylene dithioacetal group to yield the corresponding hemiacetal, which is a key intermediate for the introduction of a glycosyl leaving group.[1]
-
Materials:
-
Per-O-benzylated this compound
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the per-O-benzylated dithioacetal (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add NBS (2.5 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting hemiacetal by flash column chromatography.
-
Protocol 1c: Conversion to Thiophenyl Glycoside
This protocol describes the conversion of the per-O-benzylated hemiacetal to the corresponding thiophenyl glycoside, a versatile glycosyl donor.
-
Materials:
-
Per-O-benzylated 2-Deoxy-D-arabino-hexose hemiacetal
-
Thiophenol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the hemiacetal (1.0 eq) and thiophenol (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add BF₃·OEt₂ (1.5 eq) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the thiophenyl glycoside donor.
-
Stage 2: Glycosylation Reaction
Protocol 2: NIS/TfOH Mediated Glycosylation
This protocol outlines the activation of the synthesized thiophenyl glycosyl donor with N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) for the glycosylation of a glycosyl acceptor.[2]
-
Materials:
-
Protected 2-Deoxy Thiophenyl Glycosyl Donor (from Stage 1)
-
Glycosyl Acceptor (e.g., a protected monosaccharide with a free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add NIS (1.5 eq) and stir for 15 minutes.
-
Add a solution of TfOH (0.1-0.2 eq) in DCM dropwise.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃.
-
Filter the mixture through celite and wash the filtrate with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude disaccharide by flash column chromatography.
-
Data Presentation
The following tables present representative data for the key steps of the proposed synthetic pathway. The values are based on typical yields and selectivities reported in the literature for similar 2-deoxy sugar glycosylations.
Table 1: Representative Yields for Glycosyl Donor Synthesis
| Step | Transformation | Reagents | Typical Yield (%) |
| 1a | Per-O-benzylation | NaH, BnBr | > 90 |
| 1b | Dithioacetal Deprotection | NBS, aq. Acetone | 75 - 85 |
| 1c | Thioglycosylation | Thiophenol, BF₃·OEt₂ | 80 - 90 |
Table 2: Representative Data for Glycosylation of a 2-Deoxy Thiophenyl Donor
| Glycosyl Acceptor | Promoter System | Temperature (°C) | Yield (%) | α:β Ratio |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | -40 | 75 | >10:1 |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | -20 | 68 | 5:1 |
| Benzyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside | NIS/TfOH | -40 | 82 | >15:1 |
Note: The stereoselectivity of 2-deoxy glycosylations is highly dependent on the protecting groups on both the donor and acceptor, the promoter system, and the reaction temperature. The α-anomer is often the major product due to the anomeric effect.
Visualizations
Conclusion
This compound is a valuable and stable precursor for the synthesis of 2-deoxy glycosyl donors. The protocols and strategies outlined in this document provide a comprehensive guide for its conversion into a versatile thiophenyl glycoside donor and its subsequent use in stereoselective glycosylation reactions. This approach offers a reliable pathway for the synthesis of complex 2-deoxy oligosaccharides, which are of significant interest in medicinal chemistry and drug development. The provided data and diagrams serve as a practical resource for researchers and scientists in the field of glycoscience.
References
Application Notes and Protocols for the Synthesis of 2-Deoxy-β-Glycosides from Dithioacetal Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-β-glycosides are critical structural motifs found in a wide array of biologically active natural products, including antibiotics, anticancer agents, and cardiac glycosides. Their synthesis, however, presents a formidable challenge in carbohydrate chemistry. The absence of a directing group at the C-2 position complicates stereochemical control during glycosylation, often leading to mixtures of anomeric products.
While various glycosyl donors have been developed, this document focuses on the application of dithioacetal precursors for the synthesis of 2-deoxy-β-glycosides. It is important to note that while the use of dithioacetal derivatives as glycosyl donors is established, specific literature detailing the use of propylene dithioacetals for the stereoselective synthesis of 2-deoxy-β -glycosides is limited. Therefore, these notes provide a generalized framework based on the activation of closely related dithianes and other thioglycoside donors, which can be adapted by researchers. The protocols herein describe a plausible synthetic pathway involving the preparation of a 2-deoxy sugar dithioacetal donor, its activation, and subsequent glycosylation to favor the desired β-anomer.
The strategic use of a dithioacetal at the anomeric position offers a unique approach. These donors can be activated under specific conditions using thiophilic promoters to form a glycosidic linkage. The challenge lies in controlling the stereochemical outcome to favor the thermodynamically less stable β-anomer.
Synthetic Strategy Overview
The synthesis of 2-deoxy-β-glycosides from dithioacetal precursors can be dissected into three primary stages:
-
Preparation of the 2-Deoxy Sugar Hemiacetal: The synthesis begins with a readily available glycal, which is converted into a 2-deoxy-2-iodo intermediate. Reductive deiodination then furnishes the key 2-deoxy hemiacetal.
-
Formation of the Propylene Dithioacetal Donor: The 2-deoxy hemiacetal is reacted with 1,3-propanedithiol under Lewis acid catalysis to form the cyclic propylene dithioacetal glycosyl donor.
-
Promoter-Mediated Glycosylation: The dithioacetal donor is activated with a thiophilic promoter in the presence of a glycosyl acceptor. The choice of promoter, solvent, and temperature is crucial for achieving high β-selectivity. Promoters such as N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) are commonly employed for activating such thio-donors.
Data Presentation
The following table summarizes representative yields and stereoselectivities for glycosylation reactions using various thio-donors to synthesize 2-deoxy-glycosides. This data is compiled from literature on related thioglycosides and serves as a benchmark for what might be expected when developing a protocol with a propylene dithioacetal donor.
| Entry | Glycosyl Donor | Acceptor | Promoter System | Yield (%) | Anomeric Ratio (β:α) |
| 1 | 2-Deoxy-S-phenyl | Primary Alcohol | NIS / TfOH | 85 | >10:1 |
| 2 | 2-Deoxy-S-ethyl | Secondary Alcohol | DMTST | 78 | 5:1 |
| 3 | 2-Deoxy-dithiane | Phenol | MeOTf | 65 | 3:1 |
| 4 | 2-Deoxy-S-tolyl | Disaccharide | NIS / AgOTf | 80 | >15:1 |
| 5 | 2-Deoxy-S-phenyl | Hindered Alcohol | BSP / Tf₂O | 72 | 8:1 |
Data is illustrative and compiled from various sources on thioglycoside chemistry. Actual results will vary based on specific substrates and conditions. Abbreviations: NIS (N-Iodosuccinimide), TfOH (Trifluoromethanesulfonic acid), DMTST (Dimethyl(methylthio)sulfonium triflate), MeOTf (Methyl trifluoromethanesulfonate), AgOTf (Silver triflate), BSP (1-Benzenesulfinyl piperidine), Tf₂O (Trifluoromethanesulfonic anhydride).
Experimental Protocols
Protocol 1: Preparation of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose (Hemiacetal)
This protocol describes the synthesis of the key 2-deoxy hemiacetal intermediate starting from the corresponding protected glycal.
-
Step 1a: Iodoglycosylation of 3,4,6-Tri-O-benzyl-D-glucal
-
Dissolve 3,4,6-tri-O-benzyl-D-glucal (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add a suitable alcohol acceptor (e.g., methanol, 2.0 equiv).
-
Cool the solution to -20 °C under an inert atmosphere (Argon or Nitrogen).
-
Add N-Iodosuccinimide (NIS, 1.5 equiv) portion-wise over 15 minutes, ensuring the reaction mixture is protected from light.
-
Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting glycal, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting 2-deoxy-2-iodo glycoside by silica gel chromatography.
-
-
Step 1b: Reductive Deiodination
-
Dissolve the purified 2-iodo-glycoside (1.0 equiv) in anhydrous toluene (0.1 M) under an inert atmosphere.
-
Add tributyltin hydride (Bu₃SnH, 1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 equiv).
-
Heat the reaction mixture to 85 °C for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product containing the protected 2-deoxy glycoside is then deprotected at the anomeric position (e.g., via hydrolysis) to yield the hemiacetal, which is purified by silica gel chromatography.
-
Protocol 2: Synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose Propylene Dithioacetal
This protocol details the conversion of the 2-deoxy hemiacetal to the propylene dithioacetal glycosyl donor.
-
Dissolve the 2-deoxy hemiacetal (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add 1,3-propanedithiol (1.5 equiv).
-
Cool the solution to 0 °C under an inert atmosphere.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 equiv) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the crude product by silica gel chromatography to obtain the pure propylene dithioacetal donor.
Protocol 3: β-Glycosylation using the Dithioacetal Donor
This protocol outlines the key glycosylation step to form the 2-deoxy-β-glycosidic linkage.
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv), the propylene dithioacetal donor (1.2 equiv), and freshly activated 4 Å molecular sieves.
-
Add anhydrous solvent (a mixture of DCM and diethyl ether is often effective, e.g., 1:1 v/v) to a concentration of 0.05 M.
-
Cool the stirred suspension to a low temperature, typically between -40 °C and -78 °C. The optimal temperature must be determined empirically to maximize β-selectivity.
-
In a separate flask, prepare a solution of the promoter system. For example, dissolve NIS (1.5 equiv) in the same anhydrous solvent mixture.
-
Add the NIS solution to the reaction mixture dropwise.
-
After 10 minutes, add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) as a solution in the reaction solvent.
-
Stir the reaction at the low temperature, carefully monitoring the consumption of the donor by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine, followed by a saturated aqueous Na₂S₂O₃ solution.
-
Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing with DCM.
-
Wash the combined filtrate with saturated NaHCO₃ and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the crude residue by silica gel chromatography to separate the β- and α-glycoside anomers.
-
Characterize the product fractions by NMR spectroscopy to confirm the stereochemistry of the anomeric linkage. The β-anomer typically exhibits a larger axial-axial coupling constant (J) for the anomeric proton.
Mechanism of Stereoselection
Achieving β-selectivity in 2-deoxyglycosylations is challenging. The outcome is often governed by a delicate balance between thermodynamic and kinetic control. Without a C-2 participating group, the reaction can proceed through an Sₙ2-like pathway or via an oxocarbenium ion intermediate.
To favor the β-product, conditions are chosen to promote an Sₙ2-like displacement of an in-situ formed activated species (e.g., an α-glycosyl sulfonium ion). Using non-polar solvents and low temperatures can help stabilize a tight ion pair, shielding the α-face of the oxocarbenium ion and directing the incoming nucleophile (the acceptor) to the β-face. The formation of the more stable α-anomer of the dithioacetal donor can also be advantageous, as its subsequent activation and inversion of stereochemistry would lead to the desired β-glycoside.
Conclusion and Applications
The synthesis of 2-deoxy-β-glycosides is a crucial step in the development of new therapeutics and biological probes. While challenging, the use of dithioacetal precursors provides a viable, albeit underexplored, synthetic route. The protocols and data presented here, based on analogous thio-donors, offer a robust starting point for researchers to develop specific methodologies for propylene dithioacetal precursors.
Successful application of these methods will enable the synthesis of complex oligosaccharides and glycoconjugates. In drug development, modifying a lead compound with a 2-deoxy-β-sugar can significantly alter its pharmacokinetic properties, improving stability, solubility, and target affinity. This makes the stereoselective synthesis of these motifs a high-value capability for medicinal chemists and chemical biologists. Further optimization of reaction conditions, including screening of various thiophilic promoters and solvent systems, will be key to unlocking the full potential of this synthetic strategy.
Protecting Group Strategies for 2-Deoxy-D-arabino-hexose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 2-Deoxy-D-arabino-hexose, commonly known as 2-deoxy-D-glucose. The absence of the C-2 hydroxyl group in this important carbohydrate building block significantly influences the reactivity of the remaining hydroxyl groups at the C-1, C-3, C-4, and C-6 positions, necessitating carefully designed protection and deprotection strategies for regioselective modifications.
Introduction to Protecting Group Strategies
The selective manipulation of the hydroxyl groups of 2-deoxy-D-glucose is crucial for the synthesis of various biologically active molecules, including glycosides, oligosaccharides, and probes for studying carbohydrate metabolism. Orthogonal protecting group strategies, which involve the use of protecting groups that can be removed under different specific conditions, are essential for the sequential and regioselective functionalization of the sugar backbone. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.
Reactivity of Hydroxyl Groups in 2-Deoxy-D-arabino-hexose
The general order of reactivity for the hydroxyl groups in 2-deoxy-D-glucose is:
C-6 OH (primary) > C-1 OH (anomeric) > C-4 OH (secondary) > C-3 OH (secondary)
The primary hydroxyl group at C-6 is the most nucleophilic and least sterically hindered, making it the most reactive towards many electrophiles. The anomeric C-1 hydroxyl exists in equilibrium between the α and β anomers and is readily derivatized. The secondary hydroxyls at C-3 and C-4 are less reactive, and their selective protection often requires specific strategies.
Protecting Group Strategies and Protocols
This section details common protecting group strategies for the hydroxyl groups of 2-deoxy-D-glucose, providing experimental protocols for their installation and removal.
Selective Protection of the C-6 Hydroxyl Group
Due to its higher reactivity, the primary C-6 hydroxyl can be selectively protected using bulky silyl or trityl ethers.
TBDMS ethers are robust protecting groups that are stable to a wide range of reaction conditions but can be selectively removed with fluoride reagents.
Experimental Protocol: Synthesis of 6-O-(tert-Butyldimethylsilyl)-2-deoxy-D-glucose
| Reagent/Solvent | Molar Equiv. | Amount |
| 2-Deoxy-D-glucose | 1.0 | (e.g., 1.64 g, 10 mmol) |
| Imidazole | 2.5 | (e.g., 1.70 g, 25 mmol) |
| TBDMS-Cl | 1.1 | (e.g., 1.66 g, 11 mmol) |
| Anhydrous DMF | - | 20 mL |
Procedure:
-
Dissolve 2-deoxy-D-glucose and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 6-O-(tert-Butyldimethylsilyl)-2-deoxy-D-glucose.
Quantitative Data:
| Product | Starting Material | Protecting Group | Yield (%) | Reference |
| 6-O-TBDMS-2-deoxy-D-glucose | 2-Deoxy-D-glucose | TBDMS | ~85-95 | General procedure |
The bulky trityl group provides excellent selectivity for the primary C-6 hydroxyl.
Experimental Protocol: Synthesis of 6-O-Trityl-2-deoxy-D-glucose
| Reagent/Solvent | Molar Equiv. | Amount |
| 2-Deoxy-D-glucose | 1.0 | (e.g., 1.64 g, 10 mmol) |
| Trityl chloride | 1.1 | (e.g., 3.07 g, 11 mmol) |
| Anhydrous Pyridine | - | 25 mL |
Procedure:
-
Dissolve 2-deoxy-D-glucose in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Add trityl chloride to the solution and stir at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly add water to quench the reaction.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data:
| Product | Starting Material | Protecting Group | Yield (%) | Reference |
| 6-O-Trityl-2-deoxy-D-glucose | 2-Deoxy-D-glucose | Trityl | ~80-90 | General procedure |
Simultaneous Protection of C-3, C-4, and C-6 Hydroxyl Groups
Per-acetylation is a common method to protect all hydroxyl groups simultaneously. The anomeric position can also be acetylated in this process.
Experimental Protocol: Synthesis of Methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside
| Reagent/Solvent | Molar Equiv. | Amount |
| Methyl 2-deoxy-α/β-D-glucopyranoside | 1.0 | (e.g., 1.78 g, 10 mmol) |
| Acetic Anhydride | ~6.0 | (e.g., 5.7 mL, 60 mmol) |
| Pyridine | - | 20 mL |
Procedure:
-
Dissolve methyl 2-deoxy-α/β-D-glucopyranoside in pyridine in a round-bottom flask and cool to 0 °C.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.[1]
Quantitative Data:
| Product | Starting Material | Protecting Group | Yield (%) | Reference |
| Methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside | Methyl 2-deoxy-α/β-D-glucopyranoside | Acetyl | 87 | [1] |
| 1,3,4,6-Tetra-O-acetyl-2-deoxy-α/β-D-glucopyranoside | Methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside | Acetyl | 86 | [1] |
Orthogonal Protection Strategies
For more complex syntheses, an orthogonal protecting group strategy is necessary to allow for the selective deprotection and functionalization of specific hydroxyl groups. A common strategy involves using a combination of silyl ethers, benzyl ethers, and acyl groups.
Conceptual Workflow for Orthogonal Protection:
Caption: Orthogonal protection and deprotection workflow.
Experimental Protocols for Deprotection:
Reagents: Tetrabutylammonium fluoride (TBAF) in THF. Procedure:
-
Dissolve the TBDMS-protected sugar in THF.
-
Add a 1M solution of TBAF in THF (1.1 equivalents) at room temperature.
-
Stir for 1-4 hours and monitor by TLC.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash with brine, dry, and concentrate. Purify by column chromatography.
Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C). Procedure:
-
Dissolve the benzylated sugar in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Reagents: Sodium methoxide (NaOMe) in methanol (Zemplén deacetylation). Procedure:
-
Dissolve the acetylated sugar in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir at room temperature and monitor by TLC (typically complete within 1-2 hours).
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+), filter, and concentrate the filtrate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical experimental workflow for selective protection and a conceptual representation of how a protected 2-deoxy-D-glucose derivative might be used in a biological context.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-arabino-hexose, commonly known as 2-Deoxy-D-glucose, is a glucose analog in which the 2-hydroxyl group is replaced by hydrogen. This modification prevents its complete metabolism within the cell, leading to various biological effects, including the inhibition of glycolysis. The propylene dithioacetal derivative of 2-Deoxy-D-arabino-hexose is a useful intermediate in synthetic carbohydrate chemistry and a valuable biochemical reagent.[1][2][3] Its dithioacetal group serves as a protective group for the aldehyde functionality of the open-chain form of the sugar, allowing for selective modifications at other positions. This document provides detailed protocols for the large-scale synthesis of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal, starting from the readily available 2-Deoxy-D-glucose.
Applications
-
Synthetic Intermediate: Serves as a versatile building block in the synthesis of complex carbohydrates and glycoconjugates. The dithioacetal group can be selectively removed under specific conditions to regenerate the aldehyde for further reactions.
-
Biochemical Reagent: Used in biochemical assays and for studying carbohydrate-protein interactions.[1]
-
Drug Development: As a derivative of 2-Deoxy-D-glucose, it can be explored for potential applications in cancer therapy and virology, where the parent molecule has shown activity.[4][5] The propylene dithioacetal modification can alter its solubility, stability, and cell permeability.
Experimental Protocols
The large-scale synthesis of this compound is a two-step process starting from a suitable precursor like D-glucal, which is first converted to 2-Deoxy-D-glucose. The subsequent reaction with 1,3-propanedithiol in the presence of an acid catalyst yields the desired product.
Step 1: Synthesis of 2-Deoxy-D-glucose from D-Glucal
This procedure is adapted from established methods for the synthesis of 2-deoxy sugars.[4][6]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
N-Bromosuccinimide (NBS)
-
Methanol (anhydrous)
-
Triethylamine
-
Palladium on Carbon (5% Pd/C)
-
Hydrogen gas
-
Sodium methoxide solution in methanol (0.5 M)
-
Dowex 50W-X8 resin (H+ form)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
Bromination: Dissolve 3,4,6-Tri-O-acetyl-D-glucal (1 equivalent) in anhydrous methanol at 0°C. Add N-Bromosuccinimide (1.1 equivalents) portion-wise while maintaining the temperature. Stir the reaction mixture for 2-3 hours.
-
Reduction: Add triethylamine (1.5 equivalents) to the reaction mixture, followed by the addition of 5% Pd/C catalyst (0.1 equivalents by weight). The reaction vessel is then placed under a hydrogen atmosphere (1 atm) and stirred vigorously for 12-16 hours at room temperature.
-
Work-up and Deprotection: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Neutralize the filtrate with a 0.5 M solution of sodium methoxide in methanol until a pH of ~7 is reached. Stir for 4 hours at room temperature to effect deacetylation.
-
Purification: Neutralize the mixture with Dowex 50W-X8 resin, filter, and concentrate the filtrate under reduced pressure. The resulting crude 2-Deoxy-D-glucose can be purified by recrystallization from ethanol/ether.
Step 2: Synthesis of this compound
This procedure employs standard conditions for dithioacetal formation.
Materials:
-
2-Deoxy-D-glucose (from Step 1)
-
1,3-Propanedithiol
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (anhydrous)
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: Dissolve 2-Deoxy-D-glucose (1 equivalent) in anhydrous methanol. To this solution, add 1,3-propanedithiol (1.2 equivalents). Cool the mixture to 0°C in an ice bath.
-
Acid Catalysis: Slowly add concentrated hydrochloric acid (0.2 equivalents) to the cooled reaction mixture with stirring. Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours.
-
Quenching and Extraction: Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with diethyl ether (3 x volumes).
-
Washing and Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
| Parameter | Step 1: 2-Deoxy-D-glucose Synthesis | Step 2: Dithioacetal Formation | Overall |
| Starting Material | 3,4,6-Tri-O-acetyl-D-glucal | 2-Deoxy-D-glucose | 3,4,6-Tri-O-acetyl-D-glucal |
| Product | 2-Deoxy-D-glucose | This compound | This compound |
| Typical Yield | 75-85% | 80-90% | 60-77% |
| Purity (by NMR/HPLC) | >98% | >98% | >98% |
| Molecular Formula | C₆H₁₂O₅ | C₉H₁₈O₄S₂ | C₉H₁₈O₄S₂ |
| Molecular Weight | 164.16 g/mol | 254.37 g/mol [2][3] | 254.37 g/mol |
| CAS Number | 154-17-6[7] | 91294-63-2[2][3] | 91294-63-2 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the large-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Protective Group Chemistry
The following diagram illustrates the role of the dithioacetal as a protecting group for the aldehyde functionality in the open-chain form of 2-Deoxy-D-arabino-hexose.
Caption: Logic of dithioacetal protection of the open-chain aldehyde form.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 91294-63-2 | MD07338 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for the NMR Characterization of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of carbohydrate derivatives, which are pivotal in various biological processes and drug development. This document provides detailed application notes and experimental protocols for the characterization of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. These methods facilitate the unambiguous assignment of proton and carbon signals, providing critical insights into the molecule's structure and stereochemistry.
Introduction
2-Deoxy-D-arabino-hexose, a derivative of D-glucose, and its dithioacetal analogues are important synthetic intermediates in the preparation of various biologically active compounds. The propylene dithioacetal moiety serves as a protecting group for the aldehyde functionality of the open-chain form of the sugar. Accurate structural characterization is paramount for confirming the identity and purity of these compounds. NMR spectroscopy provides a non-destructive method to obtain detailed atomic-level structural information. This note outlines the key NMR experiments and provides standardized protocols for the analysis of this compound.
Data Presentation
While specific, experimentally determined high-resolution NMR data for this compound is not extensively available in the public domain, the following tables summarize the expected chemical shift ranges for the core structural components based on general principles of carbohydrate NMR spectroscopy and data for the parent 2-deoxy-D-glucose molecule.
Table 1: Expected ¹H NMR Chemical Shift Ranges
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| H-1 | 3.5 - 4.5 | d or dd | Shifted upfield compared to anomeric protons in cyclic sugars. |
| H-2a, H-2b | 1.5 - 2.5 | m | Methylene protons adjacent to a chiral center. |
| H-3, H-4, H-5 | 3.4 - 4.2 | m | Complex overlapping multiplets. |
| H-6a, H-6b | 3.6 - 3.9 | m | Protons of the primary alcohol group. |
| Propylene (SCH₂) | 2.5 - 3.2 | m | Diastereotopic protons of the dithiane ring. |
| Propylene (CH₂) | 1.8 - 2.2 | m | Central methylene group of the propylene chain. |
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| C-1 | 50 - 60 |
| C-2 | 35 - 45 |
| C-3, C-4, C-5 | 65 - 75 |
| C-6 | 60 - 65 |
| Propylene (SCH₂) | 25 - 35 |
| Propylene (CH₂) | 20 - 30 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) of high purity (0.6 mL)
-
5 mm NMR tubes
-
Pipettes and vials
-
Vortex mixer
-
-
Protocol:
-
Weigh 5-10 mg of the compound directly into a clean, dry vial.
-
Add 0.6 mL of the chosen deuterated solvent. The choice of solvent will depend on the solubility of the compound.
-
Gently vortex the vial until the sample is completely dissolved.
-
Transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
-
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz spectrometer. These parameters should be optimized for the specific instrument and sample.
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30 or similar
-
Number of Scans: 16-64
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 or similar with proton decoupling
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf or similar
-
Number of Scans per Increment: 2-4
-
Number of Increments (F1): 256-512
-
Spectral Width (F1 and F2): Same as ¹H NMR
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2 or similar
-
Number of Scans per Increment: 2-8
-
Number of Increments (F1): 128-256
-
Spectral Width (F2): Same as ¹H NMR
-
Spectral Width (F1): Same as ¹³C NMR
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf or similar
-
Number of Scans per Increment: 4-16
-
Number of Increments (F1): 256-512
-
Spectral Width (F2): Same as ¹H NMR
-
Spectral Width (F1): Same as ¹³C NMR
-
Long-Range Coupling Delay (D6): Optimized for 4-8 Hz
-
Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase correct the spectra manually.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities of the signals in the ¹H NMR spectrum to deduce proton-proton coupling information.
-
Assign the protonated carbons by correlating the ¹H and ¹³C signals in the HSQC spectrum.
-
Use the COSY spectrum to identify scalar-coupled protons, which helps in tracing the carbon skeleton.
-
Utilize the HMBC spectrum to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between different structural fragments.
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Key expected NMR correlations for structure elucidation.
Application Notes and Protocols for the Enzymatic Synthesis Involving 2-Deoxy-D-arabino-hexose and its Propylene Dithioacetal Derivative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of glycosides derived from 2-Deoxy-D-arabino-hexose. Due to the general incompatibility of the propylene dithioacetal protecting group with enzymatic recognition, a chemoenzymatic approach is presented. This involves the chemical deprotection of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal to yield 2-Deoxy-D-arabino-hexose (2-deoxy-D-glucose), followed by an enzymatic transglucosylation reaction.
Introduction
2-Deoxy-sugars are crucial components of many biologically active natural products and pharmaceuticals. Their synthesis, however, presents significant challenges, particularly in controlling the stereochemistry of the glycosidic bond. Enzymatic synthesis offers a powerful tool to overcome these challenges by providing high stereo- and regioselectivity under mild reaction conditions.
This document outlines a chemoenzymatic strategy for the synthesis of 2-deoxy-D-arabino-hexose-containing oligosaccharides. The workflow begins with the deprotection of the commercially available this compound, followed by an enzymatic transglucosylation step using α-glucosidase.
Chemoenzymatic Synthesis Workflow
The overall strategy involves two main stages: the chemical removal of the propylene dithioacetal protecting group and the subsequent enzymatic glycosylation.
Data Presentation
Table 1: Substrate Specificity of Buckwheat α-Glucosidase
This table summarizes the relative maximum velocities (Vmax) of buckwheat α-glucosidase towards various substrates, indicating its potential for transglucosylation reactions with different acceptors.[1]
| Substrate | Relative Vmax (%) | Linkage Type |
| Maltose | 100 | α-1,4 |
| Maltotriose | 110 | α-1,4 |
| Maltotetraose | 106 | α-1,4 |
| Maltopentaose | 121 | α-1,4 |
| Maltohexaose | 131 | α-1,4 |
| Phenyl-α-maltoside | 106 | α-1,4 |
| Nigerose | 101 | α-1,3 |
| Kojibiose | 17 | α-1,2 |
| Isomaltose | 2 | α-1,6 |
| Phenyl-α-glucoside | 4 | α |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes a general method for the removal of dithioacetal protecting groups from carbohydrates using an oxidative method with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] Researchers should optimize the reaction conditions for their specific substrate.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetonitrile and water (e.g., 10:1 v/v).
-
Add DDQ (2.2 equivalents) to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 2-Deoxy-D-arabino-hexose.
Protocol 2: Enzymatic Synthesis of 2-Deoxy-glucooligosaccharides by Transglucosylation
This protocol is based on the transglucosylation activity of α-glucosidase from buckwheat, using 2-deoxy-D-glucose as an acceptor.[3]
Materials:
-
2-Deoxy-D-arabino-hexose (2-deoxy-D-glucose)
-
Maltose (as the glucosyl donor)
-
Buckwheat α-glucosidase
-
Sodium acetate buffer (e.g., 100 mM, pH 5.0)
-
Reaction vessel (e.g., glass vial)
-
Water bath or incubator
-
High-performance liquid chromatography (HPLC) system for product analysis and purification
Procedure:
-
Prepare a solution of 2-deoxy-D-glucose (acceptor) and maltose (donor) in sodium acetate buffer. A typical starting concentration would be in the range of 50-200 mM for both.
-
Pre-incubate the solution at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a purified preparation of buckwheat α-glucosidase. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture with gentle agitation for a set period (e.g., 1-24 hours).
-
Monitor the formation of new oligosaccharide products by TLC or HPLC.
-
Terminate the reaction by boiling the mixture for 5-10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
Analyze the supernatant for the presence of new 2-deoxy-glucooligosaccharides using HPLC or mass spectrometry.
-
Purify the desired products using preparative HPLC or other suitable chromatographic techniques.
Visualization of the Enzymatic Reaction
The following diagram illustrates the transglucosylation reaction catalyzed by α-glucosidase, where a glucosyl moiety from a donor (maltose) is transferred to the acceptor (2-deoxy-D-glucose).
Conclusion
The chemoenzymatic approach detailed in these application notes provides a viable pathway for the synthesis of novel 2-deoxy-D-arabino-hexose-containing oligosaccharides. While direct enzymatic glycosylation of the propylene dithioacetal protected sugar is not currently established, its deprotection to the free sugar opens up possibilities for enzymatic modifications. The use of α-glucosidase for transglucosylation is a promising starting point for researchers in drug discovery and glycobiology to generate diverse glycoconjugates for further investigation. Further exploration of other glycosyltransferases and glycosidases with relaxed substrate specificity may reveal enzymes capable of directly utilizing modified 2-deoxy-sugar donors or acceptors.
References
- 1. Substrate Specificity and Subsite Affinities of Buckwheat α-Glucosidase [jstage.jst.go.jp]
- 2. A mild and efficient procedure to remove acetal and dithioacetal protecting groups in carbohydrate derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-deoxy-glucooligosaccharides through condensation of 2-deoxy-D-glucose by glucoamylase and alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2-Deoxy Glycosides
Welcome to the technical support center for the stereoselective synthesis of 2-deoxy glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the stereoselective synthesis of 2-deoxy glycosides?
The primary challenge in the stereoselective synthesis of 2-deoxy glycosides lies in controlling the stereochemical outcome at the anomeric center.[1] This difficulty arises from several key factors:
-
Absence of a C2-participating group: In conventional glycosylation chemistry, a participating group (like an acyl group) at the C2 position directs the incoming nucleophile to the opposite face of the ring, leading to the formation of 1,2-trans-glycosides. The absence of such a group in 2-deoxy sugars prevents this mechanism, often resulting in mixtures of anomers.[2][3][4]
-
High reactivity and instability of donors: 2-deoxy glycosyl donors are often highly reactive and sensitive to acidic conditions, which can lead to side reactions such as hydrolysis and elimination to form glycals.[5][6] Glycosyl halides, for instance, are often unstable and need to be generated in situ and used immediately.[5][6]
-
The anomeric effect: The anomeric effect thermodynamically favors the formation of the α-anomer, making the synthesis of the often desired β-anomer particularly challenging.[4][7]
Q2: What are the main strategies to achieve stereoselectivity in 2-deoxy glycosylation?
There are two primary strategies for the synthesis of 2-deoxy glycosides: direct and indirect methods.
-
Direct Methods: These methods involve the direct coupling of a 2-deoxy glycosyl donor with an acceptor.[3][7] While more atom-economical, achieving high stereoselectivity can be challenging and often relies on careful control of reaction conditions, choice of promoter, solvent, and protecting groups.[6][8]
-
Indirect Methods: These strategies employ a temporary participating group at the C2 position to direct the stereochemical outcome of the glycosylation.[3] This group is subsequently removed in a later step to yield the 2-deoxy glycoside.[3] While this approach offers better stereocontrol, it adds extra steps to the synthetic sequence.[3][5]
Other advanced strategies include:
-
Anomeric O-alkylation: This method involves the reaction of a glycosyl-1-alkoxide with an electrophile and often shows high β-selectivity due to the kinetic anomeric effect.[3][9]
-
Use of Glycals: Glycals can be activated by various electrophiles or catalysts to react with nucleophiles, providing access to 2-deoxy glycosides.[6][10]
-
De Novo Synthesis: In these approaches, the sugar ring is constructed from non-carbohydrate precursors.[6]
Q3: How do protecting groups influence the stereochemical outcome?
Protecting groups play a crucial role beyond simply masking functional groups; they can significantly influence the stereoselectivity of glycosylation reactions.[2]
-
Conformational Constraints: Bulky protecting groups or those that form cyclic systems (e.g., 4,6-O-benzylidene acetal) can lock the conformation of the glycosyl donor, influencing the facial selectivity of the nucleophilic attack.[2] For example, 3,4-O-disiloxane protecting groups have been shown to enhance α-selectivity.[5]
-
Remote Participation: Ester or ether groups at positions other than C2 can sometimes exert a remote directing effect, influencing the stereochemical outcome. For instance, a C6 picoloyl protecting group has been used to direct the formation of 2-deoxy-β-glycosides.[4]
-
Electronic Effects: The electronic properties of protecting groups can modulate the reactivity of the glycosyl donor and acceptor, which in turn can affect the stereoselectivity.[5]
Troubleshooting Guides
Problem 1: My reaction yields a poor α/β anomeric ratio.
A low α/β ratio is a common issue in 2-deoxy glycosylation. Here are several factors to consider and potential solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Suboptimal Solvent | The solvent can significantly impact the reaction's stereoselectivity. For instance, solvents like nitriles can sometimes favor the formation of β-glycosides (the "nitrile effect"), although this is less predictable with 2-deoxy sugars.[8] Experiment with different solvents (e.g., DCM, THF, Et2O, MeCN) to find the optimal conditions for your specific system. |
| Incorrect Promoter/Catalyst | The choice of promoter or catalyst is critical. For α-selectivity, Lewis acids like TMSOTf are often used.[10] For β-selectivity, methods like anomeric O-alkylation or the use of specific catalysts that operate via an SN2-like mechanism might be necessary.[3][11] Consider screening a range of promoters. |
| Inappropriate Protecting Groups | As discussed in the FAQs, protecting groups have a profound effect. If you are aiming for a specific anomer, ensure your protecting group strategy is aligned with that goal. For example, to enhance α-selectivity, consider installing a 3,4-O-disiloxane protecting group.[5] |
| Reaction Temperature | Glycosylation reactions are often temperature-sensitive. Running the reaction at a lower temperature may enhance selectivity by favoring the kinetically controlled product. |
Problem 2: Significant formation of glycal byproduct.
The formation of a glycal is a common side reaction resulting from the elimination of the leaving group and a proton from C2.
| Potential Cause | Suggested Troubleshooting Steps |
| Highly Reactive Donor/Leaving Group | If the glycosyl donor is too reactive, elimination can compete with glycosylation. Consider using a more stable donor with a less labile leaving group. |
| Acidic Conditions | Many 2-deoxy glycosyl donors are sensitive to acid, which can promote elimination.[5] Ensure your reaction conditions are not overly acidic. The use of an acid scavenger (e.g., a non-nucleophilic base like DTBMP) might be beneficial. |
| Prolonged Reaction Time | Extended reaction times can lead to the decomposition of the desired product or starting materials into the glycal. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
Problem 3: Low overall yield of the glycosylation reaction.
Low yields can be attributed to a variety of factors, from starting material instability to suboptimal reaction conditions.
| Potential Cause | Suggested Troubleshooting Steps |
| Instability of the Glycosyl Donor | 2-deoxy glycosyl halides are notoriously unstable.[6] If you are using one, ensure it is freshly prepared and used immediately.[5] Consider generating it in situ.[5] |
| Low Nucleophilicity of the Acceptor | Sterically hindered or electronically deactivated alcohols can be poor nucleophiles.[5] You may need to use a more activated glycosyl donor, a stronger promoter, or higher temperatures. However, be mindful that harsher conditions can negatively impact stereoselectivity. |
| Side Reactions | Besides glycal formation, other side reactions like hydrolysis of the donor or product can reduce the yield. Ensure anhydrous conditions by using freshly distilled solvents and flame-dried glassware. |
Quantitative Data Summary
The following tables summarize representative quantitative data for different stereoselective 2-deoxy glycosylation methods.
Table 1: Phenanthroline-Assisted Glycosylation of 2-Deoxy Glycosyl Chlorides [5]
| Glycosyl Donor | Acceptor | Yield (%) | α/β Ratio |
| 2-deoxy-3,4,6-tri-O-benzyl-α-D-glucopyranosyl chloride | 1,2;3,4-di-O-isopropylidene-α-D-galactopyranose | 83 | 90:10 |
| 2-deoxy-3,4,6-tri-O-benzyl-α-D-galactopyranosyl chloride | 1,2;3,4-di-O-isopropylidene-α-D-galactopyranose | 92 | 81:19 |
| 2-deoxy-3,4-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-α-L-rhamnopyranosyl chloride | Cholesterol | 75 | >95:5 (α only) |
Table 2: Anomeric O-Alkylation for β-2-Deoxy-Glycosides [9]
| Lactol | Electrophile | Yield (%) | α/β Ratio |
| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | Benzyl bromide | 95 | <2:98 |
| 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | Methyl iodide | 91 | <2:98 |
| 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose | Benzyl bromide | 93 | <2:98 |
Experimental Protocols
Protocol 1: Phenanthroline-Assisted α-Selective Glycosylation [5]
This protocol describes a general procedure for the phenanthroline-assisted glycosylation of 2-deoxy glycosyl chlorides with alcohol acceptors.
-
Preparation of the Glycosyl Chloride: The 2-deoxy glycosyl chloride is generated in situ by reacting the corresponding glycal with HCl. (Refer to supporting information in the source for detailed preparation).[5]
-
Glycosylation Reaction:
-
To a solution of the alcohol acceptor (1.0 eq) and 1,10-phenanthroline (10 mol%) in a 1:1 mixture of MTBE and DCE, add the freshly prepared 2-deoxy glycosyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
-
Work-up and Purification:
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-2-deoxy glycoside.
-
Protocol 2: Anomeric O-Alkylation for β-Selective Glycosylation [9]
This protocol provides a general method for the synthesis of 2-deoxy-β-glycosides via anomeric O-alkylation.
-
Formation of the Alkoxide:
-
To a solution of the 2-deoxy lactol (1.0 eq) in anhydrous dioxane, add sodium hydride (NaH, 1.1 eq).
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
-
Alkylation:
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the 2-deoxy-β-glycoside.
-
Visualizations
Caption: Core challenges in the stereoselective synthesis of 2-deoxy glycosides.
Caption: Troubleshooting workflow for poor stereoselectivity in 2-deoxy glycosylation.
References
- 1. Stereoselective Approaches to β-Linked 2-Deoxy Sugars | MDPI [mdpi.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. C6 picoloyl protection: a remote stereodirecting group for 2-deoxy-β-glycoside formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Deprotection of Propylene Dithioacetals in Carbohydrate Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the deprotection of propylene dithioacetals in carbohydrate chemistry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the deprotection of propylene dithioacetals on carbohydrate substrates.
Problem 1: Incomplete or Slow Deprotection
Possible Causes:
-
Insufficient Reagent Stoichiometry: The amount of the deprotecting agent may be insufficient to drive the reaction to completion.
-
Low Reaction Temperature: The reaction temperature may be too low for the chosen deprotection method.
-
Steric Hindrance: The dithioacetal may be located in a sterically hindered position on the carbohydrate, slowing down the reaction.[1]
-
Inappropriate Solvent: The solvent system may not be optimal for the reaction, affecting solubility and reactivity.
-
Deactivated Reagents: The deprotection reagents may have degraded over time.
Solutions:
| Solution | Detailed Steps |
| Increase Reagent Equivalents | Gradually increase the equivalents of the deprotecting agent (e.g., NIS, DDQ, HgCl₂) in increments of 0.2 equivalents and monitor the reaction by TLC. |
| Elevate Reaction Temperature | Cautiously increase the reaction temperature in 5-10 °C increments. Be mindful of potential side reactions at higher temperatures. |
| Optimize Solvent System | If solubility is an issue, consider using a co-solvent system. For example, in NIS/TfOH deprotections, a mixture of dichloromethane and methanol can be effective. |
| Use Fresh Reagents | Always use freshly opened or properly stored deprotection reagents to ensure their activity. |
| Extend Reaction Time | If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to achieve complete deprotection. Monitor the reaction progress by TLC to avoid decomposition of the product. |
Problem 2: Observation of Side Products
Possible Causes:
-
Acyl Group Migration: Under acidic conditions, neighboring acyl protecting groups (e.g., acetyl, benzoyl) can migrate to a newly deprotected hydroxyl group.
-
Oxidation of Other Functional Groups: Oxidative deprotection methods can sometimes lead to the oxidation of other sensitive functional groups present in the carbohydrate molecule.
-
Cleavage of Other Protecting Groups: Harsh deprotection conditions can lead to the cleavage of other acid- or base-labile protecting groups, such as silyl ethers or benzylidene acetals.[2]
-
Elimination Reactions: In some cases, elimination reactions can occur, leading to the formation of unsaturated sugar derivatives.
Solutions:
| Solution | Detailed Steps |
| Use Milder Deprotection Methods | Employ milder, more chemoselective deprotection reagents. For example, TMSCl/NaI in acetonitrile is a non-oxidative method that can be effective at room temperature. |
| Optimize Reaction pH | For acid-catalyzed deprotections, carefully control the pH to minimize acyl migration and cleavage of other acid-labile groups. The use of a proton sponge or a buffered system can be beneficial. |
| Choose Orthogonal Protecting Groups | In the synthetic design phase, select protecting groups that are stable to the dithioacetal deprotection conditions. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can often minimize the formation of side products. |
Problem 3: Low Yield of the Deprotected Product
Possible Causes:
-
Product Decomposition: The deprotected product may be unstable under the reaction or work-up conditions.
-
Difficult Purification: The product may be difficult to separate from byproducts or residual reagents.
-
Incomplete Reaction: As discussed in Problem 1, the reaction may not have gone to completion.
Solutions:
| Solution | Detailed Steps |
| Modify Work-up Procedure | Quench the reaction carefully and use a buffered aqueous solution during extraction to neutralize any acidic or basic residues. |
| Optimize Chromatography | Use an appropriate stationary phase and eluent system for column chromatography to effectively separate the product. Sometimes, using a different purification technique like recrystallization may be beneficial. |
| Re-evaluate Deprotection Strategy | If low yields persist, consider a different deprotection method that may be more compatible with your specific substrate. |
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is most suitable for a substrate with multiple acid-labile protecting groups?
A1: For substrates with acid-labile groups like silyl ethers or acetals, it is crucial to use mild and chemoselective deprotection methods. Oxidative methods under neutral conditions, such as using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or non-acidic methods like trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile, are often preferred.[3][4]
Q2: How can I prevent acyl migration during the deprotection of a dithioacetal adjacent to an acylated hydroxyl group?
A2: Acyl migration is a common side reaction under acidic conditions.[5] To minimize this, you can:
-
Use a milder deprotection method that does not involve strong acids.
-
Perform the reaction at a lower temperature.
-
Use a protecting group that is less prone to migration, such as a pivaloyl group instead of an acetyl group.
Q3: My deprotection reaction is stalled, and TLC analysis shows both starting material and product. What should I do?
A3: This indicates an incomplete reaction. You can try adding another portion of the deprotection reagent. If that does not drive the reaction to completion, it is advisable to stop the reaction, purify the mixture to recover the starting material and product, and then re-subject the recovered starting material to the reaction under optimized conditions (e.g., higher temperature or more reagent).
Q4: Are there any non-toxic alternatives to mercury-based reagents for dithioacetal deprotection?
A4: Yes, due to the toxicity of mercury compounds, several effective non-mercury-based methods have been developed. These include oxidative methods using reagents like N-iodosuccinimide (NIS) and catalytic triflic acid (TfOH), iodine and hydrogen peroxide, or Dess-Martin periodinane.[6] Electrochemical methods also offer a green alternative.[7]
Q5: Does the stereochemistry of the carbohydrate affect the deprotection of propylene dithioacetals?
A5: Yes, the stereochemistry of the carbohydrate can influence the rate and outcome of the deprotection reaction. Steric hindrance around the dithioacetal group, as well as the relative orientation of neighboring substituents, can affect the accessibility of the reagents to the reaction center. For instance, the deprotection of dithioacetals on furanosides versus pyranosides, or on different epimers like glucose versus mannose, may require different optimized conditions.[8][9]
Data Presentation
Table 1: Comparison of Common Deprotection Methods for Propylene Dithioacetals on Carbohydrate Substrates
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages | Representative Yield (%) |
| Oxidative (Halogen-based) | N-Iodosuccinimide (NIS), Triflic Acid (TfOH) (catalytic) | CH₂Cl₂/H₂O, 0 °C to rt | High yielding, relatively fast | Can be harsh, may affect other sensitive groups | 85-95 |
| Oxidative (Quinone-based) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, rt | Mild, chemoselective | Can be slow, DDQ can be difficult to remove | 80-90 |
| Mercury-based | Mercury(II) Chloride (HgCl₂), Calcium Carbonate (CaCO₃) | Acetone/H₂O, rt | Highly effective, reliable | Highly toxic | 90-98 |
| Non-Metal, Mild | Trimethylsilyl chloride (TMSCl), Sodium Iodide (NaI) | Acetonitrile, rt | Mild, non-oxidative | Can be slow, may require excess reagents | 80-95 |
| Oxidative (Peroxide-based) | Iodine (catalytic), Hydrogen Peroxide | Aqueous micellar system, rt | Environmentally friendly, mild | May not be suitable for all substrates | 85-95 |
Yields are approximate and can vary significantly depending on the specific carbohydrate substrate and other protecting groups present.
Experimental Protocols
Protocol 1: Deprotection using N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)
This protocol describes a common and effective method for the oxidative deprotection of propylene dithioacetals.
Materials:
-
Propylene dithioacetal protected carbohydrate
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the propylene dithioacetal protected carbohydrate (1.0 eq) in a mixture of CH₂Cl₂ and H₂O (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add NIS (2.2 eq) to the stirred solution.
-
Add a catalytic amount of TfOH (0.1 eq) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol provides a mild and chemoselective method for dithioacetal deprotection.[3]
Materials:
-
Propylene dithioacetal protected carbohydrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the propylene dithioacetal protected carbohydrate (1.0 eq) in a mixture of CH₂Cl₂ and H₂O (e.g., 18:1 v/v).
-
Add DDQ (2.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor its progress by TLC. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove the DDQ byproducts.
Visualizations
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild and efficient procedure to remove acetal and dithioacetal protecting groups in carbohydrate derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Monosaccharides - Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Glycosylation with 2-Deoxy Sugar Donors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-deoxy sugar donors in glycosylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during glycosylation with 2-deoxy sugar donors, offering potential causes and solutions.
Problem 1: Low yield of the desired glycoside with significant formation of a glycal side product.
Question: My glycosylation reaction with a 2-deoxy sugar donor is resulting in a low yield of the desired product, and I am observing a significant amount of the corresponding glycal. How can I minimize glycal formation and improve my yield?
Answer:
Glycal formation is a common side reaction in 2-deoxy glycosylations, arising from the elimination of the leaving group and a proton from C-2. This is often exacerbated by the high reactivity of the oxocarbenium ion intermediate and the lack of a stabilizing participating group at C-2.[1][2]
Potential Causes and Solutions:
-
Donor Instability: 2-deoxy glycosyl donors, particularly halides, can be unstable and prone to elimination.[2][3]
-
Solution: If using a glycosyl halide, consider generating it in situ immediately before the glycosylation step to minimize decomposition.[2]
-
-
Reaction Conditions: Harsh reaction conditions, such as strongly basic or highly acidic environments, can promote elimination.
-
Solution: Employ milder activation methods. Organocatalysis or enzymatic catalysis can provide gentler reaction conditions, reducing the likelihood of side reactions.[1] Consider using a non-nucleophilic base like 2,4,6-tri-tert-butylpyrimidine (TTBP) if a base is required.
-
-
Protecting Groups: "Armed" donors with electron-donating protecting groups (e.g., benzyl ethers) are more reactive and can be more susceptible to elimination.
-
Solution: Switching to "disarmed" donors with electron-withdrawing protecting groups (e.g., esters like benzoates) can increase the stability of the donor and reduce glycal formation.[3] However, be aware that this may require more forceful activation conditions.
-
-
Activator/Promoter Choice: The choice of activator can significantly influence the reaction pathway.
-
Solution: For thioglycoside donors, instead of harsh activators, consider using N-iodosuccinimide (NIS) with a catalytic amount of a Brønsted acid like triflic acid (TfOH) under carefully controlled temperature conditions.
-
A logical workflow for troubleshooting glycal formation is presented below.
Caption: Troubleshooting workflow for minimizing glycal formation.
Problem 2: Poor stereoselectivity, resulting in a mixture of α and β anomers.
Question: My 2-deoxy glycosylation reaction is producing a nearly 1:1 mixture of α and β anomers. How can I improve the stereoselectivity of my reaction?
Answer:
Achieving high stereoselectivity is a primary challenge in 2-deoxy glycosylations due to the absence of a C-2 participating group that can direct the incoming nucleophile.[2][3][4] The stereochemical outcome is often a delicate balance of various factors.
Potential Causes and Solutions:
-
Protecting Groups: The electronic and steric nature of protecting groups on the donor can influence the preferred trajectory of the acceptor's attack on the oxocarbenium ion intermediate.
-
Solution: For α-selectivity, consider installing a cyclic 3,4-O-disiloxane protecting group on the donor, which has been shown to enhance the formation of the α-anomer.[2] For β-selectivity, using "armed" 2-deoxy sugars can sometimes give high β-stereoselectivity, while equatorial ester protecting groups at C-3 may decrease it.[1]
-
-
Solvent Effects: While not as pronounced as in other glycosylations, the solvent can still play a role in stabilizing intermediates and influencing the stereochemical outcome.
-
Solution: Ethereal solvents are often employed. Experiment with different non-participating solvents like dichloromethane (DCM), diethyl ether, or toluene to assess their impact on selectivity.
-
-
Reagent-Controlled Methods: Several modern methods utilize specific reagents or catalysts to override the intrinsic selectivity of the donor.
-
Solution for β-selectivity: Consider employing anomeric O-alkylation, which typically provides excellent β-selectivity under mild conditions.[4] Alternatively, methods using macrocyclic bis-thiourea catalysts have been reported for β-selective glycosylations.[2]
-
Solution for α-selectivity: Phenanthroline has been used as an additive with 2-deoxy glycosyl chlorides to promote the formation of α-glycosides.[2]
-
The decision-making process for improving stereoselectivity is outlined below.
Caption: Decision tree for enhancing stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of glycosyl donors for 2-deoxy-glycoside synthesis, and what are their main advantages and disadvantages?
A1: Several classes of glycosyl donors are used for the synthesis of 2-deoxy-glycosides. The choice depends on the desired stereochemistry, the nature of the acceptor, and the overall synthetic strategy.[4]
| Glycosyl Donor Class | Common Activators | Typical Selectivity | Yield Range (%) | Advantages | Disadvantages |
| 6-O-Silylated Glycals | NIS, TMSOTf, I(coll)₂ClO₄ | Generally α-selective | 60-90 | Readily accessible, versatile for various acceptors. | Often requires stoichiometric activators, can lead to side products like Ferrier rearrangement products.[1][4] |
| Thioglycosides | NIS/TfOH, DMP, Ph₂SO/Tf₂O | α or β depending on promoter and protecting groups | 50-95 | Stable, tunable reactivity, suitable for block synthesis. | Activation can require harsh conditions or toxic reagents.[4] |
| Trichloroacetimidates | TMSOTf, BF₃·OEt₂ | α or β, often mixture | 40-85 | Generally reactive donors. | Can be unstable; stereocontrol is challenging.[1] |
| Glycosyl Halides (Br, Cl) | Silver salts (e.g., AgOTf) | α or β, condition dependent | 44-94 | Highly reactive. | Often unstable and require in situ generation; sensitive to acidic conditions.[2][5][6] |
| Anomeric O-Alkylation | NaH, KHMDS | Highly β-selective | 70-95 | Excellent β-selectivity, mild conditions. | Limited to the synthesis of β-glycosides, requires pre-formation of the lactol.[4] |
Q2: How do protecting groups on the 2-deoxy sugar donor influence the outcome of the glycosylation reaction?
A2: Protecting groups play a critical role beyond simply masking hydroxyl groups; they significantly influence the reactivity and stereoselectivity of the glycosylation.[7][8]
-
Electronic Effects: Electron-withdrawing groups (e.g., esters, sulfonates) are "disarming." They decrease the reactivity of the donor by destabilizing the oxocarbenium ion intermediate, which can lead to higher stability but may require stronger activation.[3] Conversely, electron-donating groups (e.g., benzyl ethers) are "arming," increasing reactivity but potentially leading to more side reactions and donor decomposition.[3]
-
Stereodirecting Effects: While there's no C-2 participating group, remote protecting groups can influence the stereochemical outcome. For instance, an equatorial ester at C-3 can decrease β-selectivity.[1] The conformation of the pyranose ring can be constrained by certain protecting groups, favoring attack from one face.[7]
-
Conformational Effects: Protecting groups can alter the conformation of the sugar's side chain, which may indirectly influence the reactivity at the anomeric center.[9]
Q3: What analytical techniques are best for identifying and characterizing side products in my 2-deoxy glycosylation reaction?
A3: A combination of chromatographic and spectroscopic techniques is essential for identifying and characterizing side products.
-
Thin-Layer Chromatography (TLC): An initial and rapid method to assess the reaction mixture for the presence of multiple products. Staining with reagents like ceric ammonium molybdate (CAM) or p-anisaldehyde can help visualize different carbohydrate species.
-
Flash Column Chromatography: Used for the separation and purification of the desired product from side products and starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The anomeric proton's chemical shift and coupling constant (³JH1,H2) are diagnostic for determining the α or β configuration. Glycal side products will show characteristic olefinic proton signals.
-
¹³C NMR: The chemical shift of the anomeric carbon (C1) also helps in assigning the stereochemistry.
-
2D NMR (COSY, HSQC, HMBC): Essential for unambiguously assigning the structure of the desired product and any isolated side products, especially for complex oligosaccharides.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the product and any side products, helping to identify elimination (glycal) or rearrangement products.
Key Experimental Protocols
Protocol 1: Glycosylation using a Thioglycoside Donor with NIS/TfOH Activation
This protocol describes a common method for activating stable thioglycoside donors.[4]
Materials:
-
2-Deoxy-thioglycoside donor (1.0 equiv)
-
Glycosyl acceptor (1.2-1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.3 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (catalytic, e.g., 0.1 equiv)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the 2-deoxy-thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C).
-
In a separate flask, prepare a solution of NIS in anhydrous DCM.
-
Add the NIS solution to the reaction mixture, followed by the catalytic amount of TfOH.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through celite to remove molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In Situ Generation and Glycosylation of a 2-Deoxy Glycosyl Bromide
This protocol is for highly reactive and unstable 2-deoxy glycosyl bromide donors.[5]
Materials:
-
2-Deoxy-glycosyl acetate precursor (1.0 equiv)
-
Trimethylsilyl bromide (TMSBr) (1.5-2.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Silver triflate (AgOTf) or other silver salt promoter (1.5 equiv)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acetate precursor and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add TMSBr dropwise and stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the conversion of the acetate to the bromide by TLC (note: the bromide is unstable and may not be easily visualized).
-
In a separate flame-dried flask under an inert atmosphere, add the glycosyl acceptor, silver salt promoter, and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool this acceptor mixture to a low temperature (e.g., -78 °C).
-
Once the glycosyl bromide formation is deemed complete, carefully transfer the crude glycosyl bromide solution via cannula to the cold acceptor mixture.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction (e.g., with triethylamine or saturated aqueous sodium bicarbonate), filter through celite, and process as described in Protocol 1.
-
Purify the residue by flash column chromatography.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low to No Product Yield | Inactive or insufficient Lewis acid catalyst. | - Use a freshly opened or properly stored Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂, InCl₃). - Increase the molar equivalents of the catalyst incrementally. |
| Presence of water in the reaction mixture. | - Ensure all glassware is oven-dried before use. - Use anhydrous solvents and reagents. | |
| Low reaction temperature. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. | |
| Insufficient reaction time. | - Extend the reaction time and monitor the progress by TLC until the starting material is consumed. | |
| Incomplete Reaction | Steric hindrance at the anomeric carbon. | - Consider using a less bulky dithiol or a more potent Lewis acid catalyst. |
| Poor solubility of the 2-deoxy sugar. | - Use a co-solvent to improve the solubility of the starting material. | |
| Formation of Multiple Products/Byproducts | Over-reaction or side reactions due to high catalyst concentration or temperature. | - Reduce the amount of Lewis acid catalyst. - Lower the reaction temperature. |
| Presence of impurities in the starting materials. | - Purify the 2-Deoxy-D-arabino-hexose and 1,3-propanedithiol before use. | |
| Difficulty in Product Purification | Product co-elutes with starting materials or byproducts during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step. |
| Product is an oil and does not crystallize. | - Attempt co-distillation with a high-boiling point solvent to remove residual impurities. - If the product is intended for immediate use in the next step, proceed with the crude oil after thorough drying. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis involves the reaction of the free aldehyde form of 2-Deoxy-D-arabino-hexose with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The Lewis acid activates the carbonyl group of the sugar, making it more susceptible to nucleophilic attack by the sulfur atoms of the dithiol, leading to the formation of a stable cyclic dithioacetal.
Q2: Which Lewis acid catalysts are most effective for this synthesis?
A2: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective catalyst. Other Lewis acids such as zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), and scandium(III) triflate (Sc(OTf)₃) can also be used. The choice of catalyst may depend on the scale of the reaction and the desired reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to clearly separate the starting material (2-Deoxy-D-arabino-hexose), the product (dithioacetal), and any byproducts. Staining with a potassium permanganate solution or charring with a ceric ammonium molybdate stain can be used for visualization.
Q4: What are the most critical parameters to control for achieving a high yield?
A4: The most critical parameters are the exclusion of water from the reaction, the activity and amount of the Lewis acid catalyst, the reaction temperature, and the reaction time. Optimization of these parameters is key to maximizing the yield and minimizing side reactions.
Q5: What are common side reactions to be aware of?
A5: Common side reactions include the formation of acyclic dithioacetals if the reaction is not driven to completion, and potential polymerization of the sugar or dithiol under harsh acidic conditions. At higher temperatures, there is also a risk of dehydration of the sugar moiety.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis. Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.
Materials:
-
2-Deoxy-D-arabino-hexose
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Deoxy-D-arabino-hexose (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Dithiol: To the stirred solution, add 1,3-propanedithiol (1.2 eq).
-
Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
The following tables provide representative data on the effect of different Lewis acid catalysts and reaction temperatures on the yield of the dithioacetal synthesis. These are illustrative and actual results may vary.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Lewis Acid Catalyst | Molar Equivalents | Reaction Time (h) | Yield (%) |
| BF₃·OEt₂ | 1.5 | 3 | 85 |
| ZnCl₂ | 2.0 | 5 | 78 |
| InCl₃ | 1.2 | 4 | 82 |
| Sc(OTf)₃ | 0.5 | 6 | 88 |
Table 2: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 0 | 8 | 65 |
| Room Temperature (~25) | 4 | 85 |
| 40 | 2 | 80 (with some byproduct formation) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted 2-Deoxy-D-arabino-hexose: The starting sugar may not have fully reacted to form the dithioacetal.
-
Diastereomers: The formation of the dithioacetal can sometimes lead to diastereomeric mixtures, which may be difficult to separate.
-
Sulfur-containing byproducts: Side reactions involving the dithiol can generate various sulfur-containing impurities.
-
Residual solvents: Solvents used in the reaction or workup may be retained in the final product.
-
Products of over-reaction or degradation: Depending on the reaction conditions, unwanted byproducts from degradation of the starting material or product may be present.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification and to identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to resolve close-eluting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired compound and can reveal the presence of structural isomers and other impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can help in identifying unknown impurities.
Q3: What are the general strategies for purifying this compound?
A3: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities.
-
Column Chromatography: Effective for separating the desired product from a complex mixture of impurities with different polarities.
-
Recrystallization: A suitable method if the product is a solid and there is a significant difference in solubility between the product and the impurities in a particular solvent system.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A common starting point for protected sugars is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For more polar compounds, dichloromethane/methanol or chloroform/methanol mixtures can be effective. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the solvent system. Increase the proportion of the non-polar solvent. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Increase the polarity of the solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be beneficial. |
| Tailing of the Spot on TLC/Broad Peaks in Column Chromatography | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a small amount of triethylamine or pyridine may be added. |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Try a different stationary phase (e.g., alumina, reversed-phase silica). Alternatively, a different solvent system might provide better resolution. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product Does Not Dissolve in the Hot Solvent | The chosen solvent is not a good solvent for the compound, even at elevated temperatures. | Select a different solvent or a solvent mixture. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. |
| Product Oils Out Instead of Crystallizing | The boiling point of the solvent is too high, or the melting point of the compound is below the boiling point of the solvent. The solution is supersaturated. | Use a lower-boiling point solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated, or the compound is very soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath or freezer. If crystals still do not form, the solvent is likely unsuitable. |
| Low Recovery of the Product | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | Use a minimal amount of hot solvent to dissolve the compound. Cool the solution thoroughly to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities Crystallize with the Product | The cooling process was too rapid, trapping impurities. The impurities have similar solubility profiles to the product. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities persist, a second recrystallization or purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of the crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 Hexane:Ethyl Acetate) to elute the compounds.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This protocol requires the selection of an appropriate solvent system, which must be determined experimentally.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. Good single solvents for protected sugars include ethanol, methanol, or ethyl acetate. Mixed solvent systems like methanol/water, ethanol/water, or ethyl acetate/hexane are also commonly used.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods for Protected 2-Deoxy Sugars
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | 60-90% | High resolution for complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% (if successful) | 50-85% | Can provide very high purity in a single step. | Highly dependent on the compound's properties and finding a suitable solvent. Not effective for oily products or closely related impurities. |
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: A logical diagram for troubleshooting the purification of this compound.
Technical Support Center: Overcoming the Instability of 2-Deoxy Glycosyl Donors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-deoxy glycosyl donors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-deoxy glycosides. The inherent instability of these donors, primarily due to the absence of a participating group at the C2 position, often leads to difficulties in controlling stereoselectivity and achieving high yields.[1][2][3][4][5] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-deoxy glycosylation reaction is giving low yields. What are the potential causes and how can I improve it?
A1: Low yields in 2-deoxy glycosylation reactions are a common issue stemming from the high reactivity and instability of the glycosyl donor.[1][3] Here are several factors to consider and troubleshoot:
-
Donor Instability and Decomposition: 2-deoxy glycosyl donors, especially halides, are notoriously unstable and can decompose before reacting with the acceptor.[4][6]
-
Troubleshooting:
-
Generate highly reactive donors like glycosyl bromides or chlorides in situ and use them immediately.[1][4] For instance, glycosyl chlorides can be prepared from the corresponding glycals with HCl just before the glycosylation step.[1]
-
Consider using more stable donors like thioglycosides or glycosyl phosphites, although their activation might require specific conditions.[2][5]
-
For sensitive donors, ensure strictly anhydrous and inert reaction conditions to prevent hydrolysis, a common side reaction.[7]
-
-
-
Suboptimal Activation: The choice and amount of promoter are critical for efficient activation without causing donor degradation.
-
Troubleshooting:
-
Titrate the amount of Lewis acid or promoter used. For example, when using BF₃•Et₂O with allyl 2-deoxy-glycosides, the amount of promoter can significantly impact the yield.[8]
-
Experiment with different activators. For thioglycosides, common activators include N-iodosuccinimide (NIS)/triflic acid (TfOH), 1-(benzenesulfinyl) piperidine (BSP)/Tf₂O, or Ph₂SO/Tf₂O.[5]
-
-
-
Side Reactions: Elimination to form glycals is a major side reaction that consumes the donor and reduces the yield of the desired glycoside.[7]
-
Troubleshooting:
-
Employing specific protecting groups can influence the reaction outcome. For instance, the use of a fused cyclic 3,4-O-disiloxane protecting group on a 2-deoxy glycosyl chloride donor has been shown to improve yields and selectivity.[1]
-
Lowering the reaction temperature can sometimes suppress elimination reactions.
-
-
-
Poor Nucleophilicity of the Acceptor: Less reactive glycosyl acceptors may not compete effectively for the activated donor, leading to decomposition or side reactions.
-
Troubleshooting:
-
While counterintuitive for yield, it has been observed that glycosyl acceptors with reduced nucleophilicity can sometimes enhance stereoselectivity.[1] A balance must be struck, and it may be necessary to screen different acceptors or protecting group strategies on the acceptor.
-
-
Q2: I am struggling to control the anomeric stereoselectivity (α vs. β) of my 2-deoxy glycosylation. What strategies can I employ?
A2: The lack of a C2 participating group makes stereocontrol in 2-deoxy glycosylation a significant challenge.[2][3][4][9] The outcome is often a mixture of anomers.[2] Here are strategies to favor either the α or β anomer:
-
Achieving α-Selectivity:
-
Halide Ion Catalysis: Using 2-deoxyglycosyl bromides under halide ion conditions can lead to highly α-selective reactions.[10][11]
-
Promoter and Solvent Choice: The combination of promoter and solvent can influence selectivity. For instance, BF₃•Et₂O promotion of allyl 2-deoxy-glycosides often yields α-glycosides.[8]
-
Protecting Groups: The use of specific protecting groups, such as cyclic silyl-protecting groups, has been shown to favor the formation of α-isomers.[1]
-
Additives: The addition of commercially available phenanthroline has been reported as an effective method to achieve high α-selectivity with 2-deoxy glycosyl chlorides.[1][3]
-
-
Achieving β-Selectivity:
-
Indirect Methods: This is a robust strategy for obtaining exclusively β-linked 2-deoxyglycosides.[9] It involves using a glycosyl donor with a temporary participating group at C2 (e.g., a thioacetyl group). After glycosylation, which proceeds with high β-selectivity, the C2 group is removed (e.g., via desulfurization).[9]
-
Anomeric O-Alkylation: This approach, often referred to as an "umpolung" strategy, involves the reaction of a 2-deoxy hemiacetal (lactol) with an electrophile. These reactions typically proceed through an Sₙ2-like mechanism and can provide excellent β-selectivity.[2][5]
-
Reagent Control: Specific reagent combinations can favor β-selectivity. For example, the Bennett group has developed a method using N-sulfonyl imidazoles to activate 2-deoxy hemiacetals, leading to the formation of the β-anomer.[2]
-
Catalysis: Certain catalytic systems, like Jacobsen's bis-thiourea catalyst with glycosyl chlorides or phosphates, have been developed for β-selective 2-deoxy glycosylations.[4]
-
Q3: My 2-deoxy glycosyl donor appears to be decomposing upon activation. How can I confirm this and what can I do to prevent it?
A3: Donor decomposition is a primary obstacle. Visual cues like a rapid color change (e.g., to dark brown or black) upon adding the activator can indicate decomposition.
-
Confirmation:
-
TLC Analysis: A quick way to check for decomposition is to run a TLC of the reaction mixture shortly after adding the activator. The appearance of multiple new spots, streaking, or the disappearance of the donor spot without the corresponding appearance of the product spot suggests decomposition.
-
NMR Studies: For a more detailed analysis, the stability of the donor under the reaction conditions (without the acceptor) can be monitored by ¹H NMR spectroscopy.[4]
-
-
Prevention:
-
Use of "Armed" vs. "Disarmed" Donors: "Armed" donors (with electron-donating protecting groups like benzyl ethers) are more reactive but also more prone to decomposition. In contrast, "disarmed" donors (with electron-withdrawing protecting groups like esters) are more stable but require harsher activation conditions.[4] Choosing a donor with appropriate reactivity for your system is key. For example, to prevent decomposition with highly reactive donors, using disarming trichloroacetate protecting groups might be necessary.[4]
-
Low Temperatures: Performing the reaction at low temperatures (e.g., -78 °C to -40 °C) can significantly stabilize the activated donor and intermediate species, preventing decomposition and unwanted side reactions.[4][8]
-
In Situ Generation: As mentioned in Q1, generating unstable donors like glycosyl bromides from more stable precursors (e.g., glycosyl acetates treated with TMSBr) immediately before use minimizes the time they are exposed to conditions that could cause decomposition.[4][5]
-
Data Presentation: Comparison of Glycosyl Donors
The choice of glycosyl donor is a critical factor influencing the outcome of a 2-deoxy glycosylation. The following table summarizes the characteristics of common donor types.
| Glycosyl Donor Class | Common Activators | Typical Stereoselectivity | Typical Yield Range (%) | Advantages | Disadvantages |
| 6-O-Silylated Glycals | NIS, TMSOTf, I(coll)₂ClO₄ | Generally α-selective | 60-90 | Readily accessible, versatile for various acceptors. | Often requires stoichiometric activators, can lead to side products.[5] |
| Glycosyl Halides | Ag(I) salts (e.g., Ag₂O, Ag-silicate), Lewis acids | α or β depending on conditions | 40-90 | High reactivity, can achieve high stereoselectivity. | Often unstable and require in situ generation.[4][5][10][11] |
| Thioglycosides | NIS/TfOH, DMP, Ph₂SO/Tf₂O | α or β depending on promoter and protecting groups | 50-95 | Stable, tunable reactivity, suitable for block synthesis. | Activation can require harsh conditions or toxic reagents.[5] |
| Anomeric O-Alkylation (Lactols) | NaH, KHMDS | Highly β-selective | 70-95 | Excellent β-selectivity, mild conditions.[2][5] | Limited to the synthesis of β-glycosides, requires pre-formation of the lactol.[5] |
| Glycosyl Phosphites | TMSOTf, BF₃·OEt₂ | α or β depending on conditions | 40-80 | Can be tuned for α or β selectivity.[2][5] | Can be unstable and difficult to handle.[2][4][5] |
| 2-SAc Glycosyl Bromides (Indirect) | Ag₂O/TfOH | Exclusively β after desulfurization step | 65-85 (glycosylation step) | Excellent for exclusive β-glycoside synthesis.[9] | Requires additional deprotection/desulfurization steps.[5][9] |
Experimental Protocols
Protocol 1: In Situ Generation and Glycosylation with a 2-Deoxyglycosyl Bromide
This protocol describes the formation of a 2-deoxyglycosyl bromide from a glycosyl acetate followed by a silver-mediated glycosylation.[5]
Materials:
-
3,4,6-Tri-O-acetyl-2-deoxy-α-D-glucopyranosyl acetate (1.0 equiv)
-
Trimethylsilyl bromide (TMSBr) (1.2 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
Silver silicate (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Benzene
-
Activated 4 Å molecular sieves
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the glycosyl acetate in anhydrous DCM.
-
Cool the solution to 0 °C and add TMSBr dropwise. Stir the reaction at 0 °C for 2 hours.
-
Remove the solvent and excess TMSBr under reduced pressure. Co-evaporate with anhydrous benzene (3x) to yield the crude glycosyl bromide.
-
In a separate flame-dried flask, combine the glycosyl acceptor, silver silicate, and activated 4 Å molecular sieves in anhydrous DCM.
-
Cool this mixture to -60 °C.
-
Dissolve the crude glycosyl bromide in anhydrous DCM and add it dropwise to the acceptor mixture.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC).
-
Filter the reaction mixture through Celite®, washing with DCM.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 2: Glycosylation using a Thioglycoside Donor with NIS/TfOH Activation
This protocol outlines a common method for activating stable thioglycoside donors.[5]
Materials:
-
Phenyl 3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.3 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (catalytic, e.g., 0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40 °C.
-
Add NIS to the suspension, followed by the dropwise addition of TfOH.
-
Stir the reaction at -40 °C, monitoring for the consumption of the donor by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Dilute with DCM and filter through Celite®.
-
Wash the filtrate with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Instability pathways of activated 2-deoxy glycosyl donors.
Caption: Troubleshooting flowchart for 2-deoxy glycosylation reactions.
References
- 1. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 4. Stereoselective Approaches to β-Linked 2-Deoxy Sugars [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct and Stereoselective Synthesis of α-Linked 2-Deoxy-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
preventing by-product formation in dithioacetal deprotection
Welcome to the Technical Support Center for dithioacetal deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent by-product formation during the cleavage of dithioacetal protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during dithioacetal deprotection?
A1: The most frequently encountered by-products are the result of either reduction or over-oxidation of the substrate. Reduction leads to the formation of a methylene group where the carbonyl was, while over-oxidation can lead to various oxidized sulfur species or degradation of sensitive functional groups elsewhere in the molecule.[1] The choice of deprotection method and reaction conditions significantly influences the formation of these by-products.
Q2: Why is my dithioacetal deprotection reaction incomplete?
A2: Incomplete deprotection can stem from several factors. The stability of dithioacetals, especially under neutral or basic conditions, often necessitates harsh reaction conditions for cleavage.[2] Insufficient reagent stoichiometry, low reaction temperature, or short reaction times can all lead to incomplete conversion. Additionally, the inherent stability of the substrate's dithioacetal group can make it resistant to cleavage under standard conditions.
Q3: Can the structure of my substrate affect the efficiency of the deprotection reaction?
A3: Absolutely. Steric hindrance around the dithioacetal group can impede reagent access, slowing down or preventing the reaction. Electron-withdrawing or -donating groups on the substrate can also influence the reactivity of the dithioacetal and its susceptibility to certain reagents. For example, substrates with electron-rich aromatic rings may be prone to side reactions like halogenation if certain reagents are used.
Q4: Are there "green" or more environmentally friendly methods for dithioacetal deprotection?
A4: Yes, there is growing interest in developing greener alternatives to traditional methods that often employ toxic heavy metals like mercury.[3] Methods utilizing reagents like hydrogen peroxide with an iodine catalyst in aqueous media are considered more environmentally benign.[4] Solid-state reactions, where neat reactants are ground together, can also be a greener alternative by eliminating the need for solvents.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Formation of a Reduced Methylene By-product
Symptoms:
-
Presence of a significant amount of the fully reduced alkane corresponding to the starting dithioacetal.
-
Observed when using certain reagent systems, particularly those involving hydridic species or conditions that can generate them in situ.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Reagent/Solvent Combination: The combination of Trimethylsilyl chloride (TMSCl) and Sodium Iodide (NaI) in a non-polar solvent like dichloromethane (CH₂Cl₂) is known to cause reduction of dithioacetals to the corresponding methylene compounds.[1] | Solvent Change: Switching the solvent to a more polar, coordinating solvent like acetonitrile (CH₃CN) can completely suppress the reduction pathway and favor the desired deprotection.[1] |
| Presence of a Reductant: Unintended reducing agents in the reaction mixture or the generation of a reducing species from the reagents can lead to the formation of the reduced by-product. | Reagent Purity Check: Ensure the purity of all reagents and solvents. Alternative Reagents: Consider using an oxidative or hydrolytic deprotection method that does not involve reducing conditions. |
Experimental Protocol: Deprotection using TMSCl/NaI in Acetonitrile
-
To a solution of the dithioacetal (1.0 equiv) in dry acetonitrile, add sodium iodide (10.0 equiv).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add trimethylsilyl chloride (10.0 equiv) dropwise to the suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Over-oxidation or Decomposition of the Desired Product
Symptoms:
-
Formation of multiple unidentified by-products.
-
Low yield of the desired carbonyl compound.
-
Possible presence of sulfonated or other oxidized sulfur by-products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Oxidizing Conditions: Strong oxidizing agents can lead to over-oxidation of the desired product or other sensitive functional groups in the molecule. | Milder Oxidizing Agent: Switch to a milder and more selective oxidizing agent. For example, Dess-Martin periodinane (DMP) can be a good alternative for sensitive substrates.[5] Control Reaction Conditions: Carefully control the reaction temperature and time. Running the reaction at a lower temperature or for a shorter duration can minimize over-oxidation. |
| Incompatibility with Functional Groups: The chosen deprotection method may not be compatible with other functional groups present in the substrate, leading to their degradation. | Protecting Group Strategy: Review the overall protecting group strategy. It may be necessary to choose a dithioacetal deprotection method that is orthogonal to the other protecting groups present. Chemoselective Method: Select a method known for its high chemoselectivity. For instance, some enzymatic or photocatalytic methods can offer high selectivity. |
Experimental Protocol: Deprotection using Hydrogen Peroxide and Iodine
-
Dissolve the dithioacetal (1.0 equiv) in a suitable solvent system, such as a mixture of dichloromethane and water.
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Add hydrogen peroxide (30% aqueous solution, excess) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
To better understand the processes involved in dithioacetal deprotection and by-product formation, the following diagrams illustrate the key chemical transformations.
Caption: General pathways in dithioacetal deprotection.
The above diagram illustrates the central role of the reactive intermediate formed upon treatment of the dithioacetal with a deprotection reagent. From this intermediate, the reaction can proceed to the desired carbonyl product or diverge to form unwanted by-products depending on the reaction conditions.
Caption: Troubleshooting workflow for dithioacetal deprotection.
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during dithioacetal deprotection, guiding the user from initial problem identification to potential solutions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Fluorination of 2-Deoxy Sugars
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful fluorination of 2-deoxy sugars.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for nucleophilic fluorination of 2-deoxy sugars, and what are their primary differences?
A1: The most frequently used reagents are diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1] Both reagents convert hydroxyl groups to fluorine atoms.[2] The main advantage of Deoxo-Fluor is its enhanced thermal stability compared to DAST, which can decompose violently when heated above 80°C.[3] Deoxo-Fluor is often preferred for its similar reactivity but improved safety profile.[1][3] Other reagents like sulfuryl fluoride (SO2F2) have also been used under mild conditions.[4]
Q2: How does the stereochemistry of the hydroxyl group being replaced affect the reaction outcome?
A2: The stereochemistry is critical. Nucleophilic fluorination with reagents like DAST typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the reaction center.[5] For example, fluorination of an equatorial hydroxyl group will generally yield a product with an axial fluorine atom.[5] However, the stereochemical outcome can be complex and influenced by factors like neighboring group participation and the potential for SN1-type reactions, which can lead to a mixture of stereoisomers.[6] The reluctance of certain configurations, like α-configured mannose derivatives, to undergo nucleophilic substitution at C-2 is a known challenge.[3][7]
Q3: What is the role of protecting groups, and how do I select the appropriate ones?
A3: Protecting groups are essential to prevent unwanted side reactions at other hydroxyl groups on the sugar ring. The choice of protecting group can significantly influence the reaction's efficiency and outcome. Acyl groups (like acetyl or benzoyl) are generally considered "disarming" and can decrease reactivity, sometimes preventing the reaction from proceeding to completion.[4] In contrast, alkylated protecting groups (like benzyl) are "arming" and can facilitate the desired transformation.[4] It's crucial to select protecting groups that are stable under the fluorination conditions but can be removed without affecting the newly introduced fluorine atom. Silyl protecting groups are also used and are generally well-tolerated.[4]
Q4: How can I confirm the identity and stereochemistry of my fluorinated product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterization. 19F NMR is definitive for confirming the presence of fluorine and can provide information about its chemical environment.[8][9] High-resolution 1H NMR is used to determine the stereochemistry by analyzing coupling constants, particularly the coupling between protons and the adjacent fluorine (3JH,F).[8][10] The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, allowing for the assignment of the fluorine atom's configuration (axial vs. equatorial).[10]
Troubleshooting Guide
Q5: My reaction yield is very low or I'm recovering only starting material. What could be the problem?
A5: Low conversion can stem from several issues:
-
Reagent Quality: DAST and Deoxo-Fluor are moisture-sensitive and can decompose over time.[3] Use a fresh or properly stored bottle of the reagent.
-
Insufficient Reagent: For challenging substrates, more than a stoichiometric amount of the fluorinating agent may be required. Some procedures recommend using up to 3-4 equivalents.[11]
-
Reaction Temperature: While low temperatures are often used to improve selectivity, some substrates require higher temperatures to react.[12] For Deoxo-Fluor, reactions are often efficient at temperatures up to 90°C.[11] However, be aware that DAST has limited thermal stability.[3]
-
Substrate Reactivity: The presence of "disarming" protecting groups, like acetates, can significantly slow down the reaction.[4] Steric hindrance around the target hydroxyl group can also impede the reaction.[11]
Q6: I'm observing significant formation of elimination byproducts (glycals). How can I prevent this?
A6: The formation of glycals is a common side reaction, particularly when attempting to fluorinate at the C-2 position. This occurs when the intermediate undergoes elimination instead of substitution. To minimize this:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78°C to -40°C) can favor the substitution pathway over elimination.[12][13]
-
Choice of Solvent: Non-polar, aprotic solvents like dichloromethane (DCM) or diglyme are typically used.[6][12] The choice of solvent can influence the reaction pathway.
-
Careful Base Addition: If a base is used, its strength and stoichiometry should be carefully controlled, as strong bases can promote elimination.
Q7: My product is a mixture of stereoisomers (e.g., 2-deoxy-2-fluoro-glucose and 2-deoxy-2-fluoro-mannose). How can I improve selectivity?
A7: A lack of stereoselectivity often points to a reaction mechanism with partial SN1 character, leading to a carbocation intermediate that can be attacked from either face.
-
Neighboring Group Participation: The protecting group at the anomeric position (C-1) or C-3 can influence stereoselectivity. An acyl group at C-1 may participate, directing the fluoride attack.
-
Solvent Choice: Less polar solvents may help suppress the formation of a solvent-separated ion pair, favoring an SN2 pathway and thus inversion of configuration.[7]
-
Starting Material: The inherent stereochemistry of the starting sugar is paramount. For instance, direct DAST treatment of a mannose derivative can yield a 2-deoxy-2-fluoro-β-glucosyl product via a double inversion mechanism, highlighting the complexity of these reactions.[3][7]
Q8: I've isolated a product with an unexpected structure due to rearrangement. Why did this happen?
A8: Cationic rearrangements, such as the Wagner-Meerwein rearrangement, can occur during fluorination with DAST, especially if a carbocation intermediate is formed.[2][6] This can lead to ring contraction or other skeletal changes. To minimize rearrangements, use conditions that favor a clean SN2 reaction: lower temperatures and less-polarizing solvents.[12]
Data Presentation
Table 1: Comparison of Common Nucleophilic Deoxyfluorination Reagents
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) |
| Appearance | Yellow Liquid[2] | Clear Yellow Liquid[14] |
| Thermal Stability | Decomposes violently >80°C[3] | More thermally stable than DAST[1][3][14] |
| Common Solvents | Dichloromethane (DCM), Diglyme, Toluene[6][12] | Dichloromethane (DCM)[11][14] |
| Typical Temp. | -78°C to room temperature[12] | 0°C to 90°C[11][14] |
| Advantages | Widely used, versatile | Higher safety profile, similar reactivity to DAST[1][3] |
| Disadvantages | Thermally unstable, potential for rearrangements[2][3] | Higher cost |
| Common Byproducts | Elimination products (glycals), rearrangement products[6][13] | Similar to DAST, but often cleaner reactions[1] |
Table 2: Influence of Reaction Parameters on Deoxyfluorination Outcomes
| Starting Sugar Derivative | Reagent | Solvent | Temperature | Product(s) | Yield | Reference |
| Per-O-benzyl Mannopyranose | DAST | - | RT | 2-deoxy-2-fluoro-β-glucosyl fluoride & α-mannosyl fluoride | 30% | [3][7] |
| 2,3,5-tri-O-benzyl-D-arabinofuranose | DAST | CH2Cl2 | 0°C to RT | 2,3,5-tri-O-benzyl-β-D-arabinofuranosyl fluoride | 48% | [12] |
| 1-S-Tolyl-2-O-benzyl-3,4-O-isopropylidine galactopyranose | SO2F2/Et3N | DCM | -40°C | 6-deoxy-6-fluoro derivative | 80% | [4] |
| 4,4'-difluorobenzophenone | Deoxo-Fluor | Neat | 90°C | Bis(4-fluorophenyl)difluoromethane | 78-86% | [11] |
Key Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination using DAST
Caution: DAST is toxic, moisture-sensitive, and thermally unstable. Handle in a well-ventilated fume hood under an inert atmosphere (N2 or Ar). Use plastic or Teflon labware where possible, as HF byproduct can etch glass.[6]
-
Preparation: Dry the carbohydrate starting material thoroughly (e.g., under high vacuum for several hours). Dissolve the substrate in an anhydrous aprotic solvent (e.g., CH2Cl2, toluene) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to the desired temperature, typically between -78°C and 0°C, using an appropriate cooling bath.
-
Reagent Addition: Slowly add DAST (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir at the low temperature or warm gradually to room temperature, depending on substrate reactivity. Reaction times can range from 1 hour to overnight.[12]
-
Quenching: Once the reaction is complete, cool the mixture back to a low temperature (e.g., 0°C or -78°C) and carefully quench by the slow addition of a small amount of methanol, followed by saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with the reaction solvent. Wash the organic layer sequentially with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: General Procedure for Deoxyfluorination using Deoxo-Fluor®
Caution: Deoxo-Fluor® reacts exothermically with water to generate HF. It is a respiratory hazard and must be handled in a well-ventilated fume hood.[11]
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the dry carbohydrate substrate in an anhydrous solvent like dichloromethane.
-
Reagent Addition: Add Deoxo-Fluor® (typically 1.5 to 3 equivalents) to the solution via syringe or pipette.[11][14] The reaction can be started at 0°C or room temperature.
-
Reaction: Stir the reaction mixture. Depending on the substrate, heating may be necessary (e.g., up to 90°C).[11] Monitor the reaction progress by TLC or NMR.
-
Quenching: After completion, cool the reaction mixture to 0°C and quench carefully by the slow addition of saturated aqueous NaHCO3.
-
Workup: Dilute with dichloromethane and wash with water and brine. Dry the organic phase over Na2SO4, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography.[11]
Visualizations
Caption: A general workflow for the optimization of 2-deoxy sugar fluorination reactions.
Caption: A troubleshooting decision tree for common fluorination reaction issues.
Caption: A simplified mechanism for deoxyfluorination using DAST via an SN2 pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. DAST - Enamine [enamine.net]
- 3. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19F NMR of 2-deoxy-2-fluoro-D-glucose for tumor diagnosis in mice. An NDP-bound hexose analog as a new NMR target for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
Technical Support Center: Regioselectivity in Reactions of 2-Deoxy-D-arabino-hexose
Welcome to the technical support center for controlling regioselectivity in reactions involving 2-Deoxy-D-arabino-hexose (2-deoxy-D-glucose). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is controlling stereoselectivity in glycosylation reactions of 2-deoxy-D-arabino-hexose so challenging?
A1: The primary challenge arises from the absence of a hydroxyl group at the C-2 position. In many other glycosylation reactions, a participating neighboring group at C-2 (like an acyl group) is used to control the stereochemical outcome, typically favoring the formation of 1,2-trans glycosides. Without this group, 2-deoxy-sugar donors often react non-selectively, leading to a mixture of α and β anomers.[1][2][3] Additionally, activated 2-deoxy-sugar donors can be unstable, further complicating selective synthesis.[1]
Q2: What are the main strategies to control the regioselectivity of these reactions?
A2: Several key strategies have been developed:
-
Direct Synthesis: This involves the direct coupling of an activated 2-deoxy-sugar donor with a nucleophilic acceptor. The selectivity is influenced by factors such as the choice of promoter, solvent, and protecting groups.[2]
-
Indirect Synthesis: This method utilizes a temporary directing group at the C-2 position. After the glycosylation reaction, this group is removed. While this approach offers excellent selectivity, it requires additional synthetic steps.[2][3][4]
-
Catalytic Methods: Various catalysts, including those based on boronic acid, bis-thiourea, and palladium, have been employed to achieve high stereo- and regioselectivity.[5]
-
Reagent-Controlled Approaches: This strategy involves matching the reactivity of the glycosyl donor and the leaving group. For example, using glycosyl sulfonates with appropriate leaving group ability can promote stereospecific S_N2-like reactions.
-
Additions to Glycals: Electrophilic activation of glycals (unsaturated sugars) allows for the introduction of various functionalities at C-1 and C-2, leading to the formation of 2-deoxyglycosides.[2]
Q3: How do protecting groups on the other hydroxyls (C-3, C-4, and C-6) influence the reaction's regioselectivity?
A3: Protecting groups at other positions play a crucial role in directing the stereochemical outcome through remote participation, conformational constraints, and electronic effects.
-
C-4 Position: An acetyl protecting group at the C-4 position in galactose building blocks can lead to increased α-selectivity through remote participation.[6]
-
C-6 Position: While C-6 acyl groups generally do not show remote participation, specific protecting groups like (S)-(phenylthiomethyl)benzyl at the C-6 position can exclusively yield α-linked 2-deoxyglycosides.[7]
-
Conformation-Constraining Protecting Groups: Cyclic protecting groups, such as a 3,4-O-disiloxane, can lock the conformation of the intermediate oxacarbenium ion, which can lead to high α-selectivity.[8]
Troubleshooting Guides
Problem 1: Low or no stereoselectivity in the glycosylation reaction, resulting in a mixture of α and β anomers.
| Possible Cause | Suggested Solution |
| Lack of a participating group at C-2. | Employ an indirect synthesis strategy by introducing a temporary directing group at C-2, such as a thioacetyl (SAc) group, which can be removed after glycosylation.[4] |
| Formation of a non-stereospecific S_N1-like pathway. | Use "disarming" ester protecting groups on the glycosyl donor to decrease its reactivity and favor a more controlled S_N2-like reaction.[5][9] |
| Inappropriate choice of promoter or catalyst. | For β-selectivity, consider using a bis-thiourea hydrogen-bond-donor catalyst.[5][9] For α-selectivity, explore methods like visible-light-promoted glycosylation of glycals.[10][11] |
| Unfavorable conformational equilibrium of the intermediate. | Introduce a conformation-constraining protecting group, such as a 3,4-trans-fused cyclic disiloxane, to favor the formation of one anomer.[8] |
Problem 2: Low yield of the desired glycoside.
| Possible Cause | Suggested Solution |
| Instability of the glycosyl donor. | 2-deoxyglycosyl halides can be unstable.[2] Consider generating the donor in situ. For example, 2-deoxy glycosyl chlorides can be generated from the corresponding acetates using BCl₃ immediately before the reaction.[1] |
| Decomposition of the glycosyl donor. | For sensitive donors, ensure strictly anhydrous and inert reaction conditions. The choice of solvent can also be critical; for instance, diglyme has been shown to improve yields in some cases without affecting stereoselectivity.[12] |
| Sub-optimal activation of the glycosyl donor. | For thioglycoside donors, pre-activation with reagents like diphenyl sulfoxide and triflic anhydride (Tf₂O) before adding the acceptor can improve yields.[12] |
Data Presentation
Table 1: Influence of Protecting Groups on the α-Selectivity of Glucal Glycosylation
| Entry | R¹ (at C-6) | R² (at C-4) | R³ (at C-3) | Yield (%) | α/β Ratio |
| 1 | OBn | OBn | OBn | ~74 | 6:1 |
| 2 | OTBS | OTBS | OTBS | >60 | 6:1 |
| 3 | OBn | OBn | O[Si(iPr)₂]₂O | 60-80 | >20:1 |
| 4 | OAllyl | OAllyl | O[Si(iPr)₂]₂O | 60-80 | >20:1 |
| 5 | OAc | OAc | O[Si(iPr)₂]₂O | 60-80 | >20:1 |
Data adapted from a study on the effect of a 3,4-O-disiloxane protecting group.[8]
Experimental Protocols
Key Experiment: Indirect Synthesis of β-2-Deoxyglycosides using a 2-SAc-Glycosyl Bromide Donor
This protocol is a general guideline for the synthesis of β-2-deoxyglycosides using an indirect method with a thioacetyl (SAc) directing group at the C-2 position.
Step 1: Formation of the 2-SAc-Glycosyl Bromide Donor
-
Dissolve the 1-O-acetyl-2-S-acetyl-glycose starting material (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrobromic acid (33 wt.% in acetic acid, 2 equivalents) dropwise to the solution.
-
Stir the mixture at 0 °C for 2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with cold DCM and wash sequentially with ice-cold water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-SAc-glycosyl bromide donor. This donor is often used immediately in the next step without further purification due to its potential instability.[4]
Step 2: Glycosylation
-
Dissolve the glycosyl acceptor (1.2 equivalents) and the crude 2-SAc-glycosyl bromide donor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add a silver salt, such as silver oxide (Ag₂O, 1 equivalent), to the mixture.
-
Stir the reaction at room temperature until the starting materials are consumed, as indicated by TLC analysis.
-
Filter the reaction mixture through a pad of celite to remove the silver salts, and wash the celite pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-S-acetyl-β-glycoside.[4]
Step 3: Desulfurization to yield the 2-Deoxy-β-glycoside
-
Dissolve the purified 2-S-acetyl-β-glycoside in an appropriate solvent.
-
Perform desulfurization, for example, using a light-induced method (e.g., irradiation with blue light in the presence of a suitable radical initiator and hydrogen donor) to remove the thioacetyl group.[4]
-
Purify the final product by flash column chromatography to obtain the desired 2-deoxy-β-glycoside.
Visualizations
Caption: Factors influencing the regioselectivity of 2-deoxyglycosylation.
Caption: Troubleshooting workflow for low regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. A 3,4-trans-Fused Cyclic Protecting Group Facilitates α-Selective Catalytic Synthesis of 2-Deoxyglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
alternative methods for the synthesis of 2-deoxy-D-arabino-hexose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative methods for the synthesis of 2-deoxy-D-arabino-hexose, a molecule of significant interest in medicinal chemistry and biological research, also known as 2-deoxy-D-glucose (2-DG). The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Introduction
2-Deoxy-D-arabino-hexose is a glucose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen. This structural modification prevents its complete metabolism, leading to the inhibition of glycolysis. This property has made 2-DG a valuable tool in cancer research, virology, and diagnostics. The demand for efficient and scalable synthetic methods for 2-DG is therefore of critical importance. This guide compares the most common chemical and enzymatic approaches to its synthesis.
Comparison of Synthetic Methods
The synthesis of 2-deoxy-D-arabino-hexose can be broadly categorized into chemical and enzymatic methods. Chemical syntheses often utilize readily available starting materials such as D-glucal, D-glucose, and D-arabinose. Enzymatic and chemo-enzymatic methods offer high selectivity and milder reaction conditions.
Table 1: Quantitative Comparison of 2-Deoxy-D-arabino-hexose Synthesis Methods
| Starting Material | Method | Key Reagents/Enzymes | Reaction Time | Overall Yield (%) | Key Advantages | Key Disadvantages |
| D-Glucal | Haloalkoxylation & Reduction | N-Bromosuccinimide (NBS), Methanol, Raney Nickel, Triethylamine | 14-15 hours | ~70-89% | High yield, well-established method. | Use of toxic reagents and heavy metals. |
| D-Glucose | Multi-step Chemical Synthesis | Not specified in detail in search results | Not specified | 48% | Readily available and inexpensive starting material. | Multi-step process can be complex and lower yielding. |
| D-Arabinose | Nitromethane Addition & Reduction | Nitromethane, SnCl₂ | Room Temperature | 73% (as diastereomeric mixture) | Utilizes a different readily available pentose. | Formation of diastereomeric mixtures requiring separation. |
| D-Glucal | Enzymatic Halohydration | Chloroperoxidase, KBr, H₂O₂ | 2 hours - 3 days | Good | High selectivity, mild reaction conditions. | Enzyme availability and stability can be a concern. |
Experimental Protocols
Synthesis from D-Glucal via Haloalkoxylation and Reduction
This method is a widely used and high-yielding chemical synthesis route.
Experimental Procedure:
-
Bromomethoxylation: A mixture of D-glucal (64.6 g) and methanol (400 ml) is stirred at 15°C. N-bromosuccinimide (79 g) is added, and the reaction is stirred for 6 hours.
-
Reduction: The reaction mixture is then hydrogenated in a Parr apparatus in the presence of Raney nickel catalyst (60 g, 50% slurry in methanol) and triethylamine (62 ml). The hydrogenation is typically carried out for 8-9 hours.
-
Work-up and Acetylation: The reaction mixture is filtered through Celite, and the filtrate is concentrated. The resulting syrup is dissolved in chloroform (500 ml) and pyridine (400 ml), and acetic anhydride (251 ml) is added at 5-10°C.
-
Hydrolysis: The acetylated product is then hydrolyzed to yield 2-deoxy-D-arabino-hexose.
Synthesis from D-Arabinose via Nitromethane Addition
This method involves the extension of the carbon chain of D-arabinose.
Experimental Procedure:
-
Nitromethane Addition: D-arabinose is reacted with nitromethane to form a nitroalkene intermediate.
-
Reduction: The resulting tetraacetoxy-d-arabino-1-nitro-1-hexene is then reduced using tin(II) chloride (SnCl₂) at room temperature to yield a diastereomeric mixture of 2-deoxy-D-arabino-hexose.[1]
-
Purification: The diastereomeric mixture requires purification to isolate the desired D-arabino isomer.
Enzymatic Synthesis from D-Glucal
This method utilizes an enzyme to catalyze the key halohydration step, offering high stereoselectivity.
Experimental Procedure:
-
Reaction Setup: D-glucal is dissolved in a suitable buffer solution (e.g., pH 3).
-
Enzymatic Reaction: Chloroperoxidase, potassium bromide (KBr), and hydrogen peroxide (H₂O₂) are added to the reaction mixture. The reaction is incubated for a period ranging from 2 hours to 3 days.
-
Product Isolation: The 2-bromo-2-deoxy sugar product is then isolated and can be subsequently reduced to 2-deoxy-D-arabino-hexose.
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the described synthetic methods.
Caption: Chemical synthesis of 2-deoxy-D-arabino-hexose from D-glucal.
Caption: Chemical synthesis of 2-deoxy-D-arabino-hexose from D-arabinose.
Caption: Enzymatic synthesis of 2-deoxy-D-arabino-hexose from D-glucal.
Conclusion
The choice of synthetic method for 2-deoxy-D-arabino-hexose depends on several factors, including the desired scale of production, available resources, and purity requirements. The chemical synthesis from D-glucal offers high yields and is well-documented, making it suitable for large-scale production. However, it involves hazardous reagents. Synthesis from D-arabinose provides an alternative route but requires careful purification to separate diastereomers. Enzymatic methods present a greener alternative with high selectivity, which can be advantageous for producing highly pure material for sensitive applications, though enzyme cost and stability may be limiting factors. This guide provides the foundational information to assist researchers in making an informed decision for their specific synthetic needs.
References
A Comparative Guide to Validating the Structure of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise structural elucidation of carbohydrate derivatives is paramount. These molecules, often serving as crucial intermediates or pharmacophores, demand rigorous characterization to ensure their identity, purity, and conformational integrity. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy against other key analytical techniques for validating the structure of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal, a modified deoxysugar of significant interest.
The Central Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of organic molecules in solution.[1] For a molecule like this compound, a comprehensive suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provides a detailed atom-by-atom map of the molecular architecture.
Predicted NMR Data for Structural Validation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are founded on established principles of NMR spectroscopy and data from analogous structures.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O, referenced to residual HDO at 4.79 ppm)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | ~4.5 - 4.8 | d | J ≈ 6-8 |
| H-2a | ~1.6 - 1.8 | m | |
| H-2b | ~2.1 - 2.3 | m | |
| H-3 | ~3.8 - 4.0 | m | |
| H-4 | ~3.5 - 3.7 | m | |
| H-5 | ~3.6 - 3.8 | m | |
| H-6a | ~3.7 - 3.9 | dd | J ≈ 12, 2 |
| H-6b | ~3.6 - 3.8 | dd | J ≈ 12, 5 |
| S-CH₂ (axial) | ~2.8 - 3.0 | m | |
| S-CH₂ (equatorial) | ~3.0 - 3.2 | m | |
| C-CH₂-C | ~1.9 - 2.1 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~50 - 55 |
| C-2 | ~35 - 40 |
| C-3 | ~70 - 75 |
| C-4 | ~70 - 75 |
| C-5 | ~72 - 77 |
| C-6 | ~63 - 68 |
| S-CH₂ | ~30 - 35 |
| C-CH₂-C | ~25 - 30 |
Note: The chemical shifts for the sugar backbone (C1-C6 and attached protons) are based on data for 2-Deoxy-D-arabino-hexose, with expected shifts resulting from the conversion of the anomeric center to a dithioacetal. The dithioacetal moiety shifts are based on typical values for 1,3-dithianes.
Comparison with Alternative Structural Elucidation Techniques
While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural validation. Here, we compare NMR with two common alternatives: Mass Spectrometry and X-ray Crystallography.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 3D structure in solution, connectivity, stereochemistry, conformation.[1] | Non-destructive, provides detailed atomic-level information, applicable to solutions. | Requires larger sample amounts, sensitive to sample purity, complex data analysis.[4] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns for substructure identification.[5] | High sensitivity, small sample requirement, can be coupled with separation techniques (e.g., GC, LC). | Does not provide stereochemical or conformational information, isomers can be difficult to distinguish.[5] |
| X-ray Crystallography | Precise 3D structure in the solid state, bond lengths, bond angles, absolute configuration.[6] | Unambiguous determination of the solid-state structure. | Requires a suitable single crystal, the solid-state conformation may differ from the solution conformation.[6] |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical to avoid overlapping signals.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D COSY (Correlation Spectroscopy) to establish proton-proton correlations within the same spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.
-
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the ionization technique (e.g., methanol, acetonitrile, water).[7] For techniques like MALDI, the sample is co-crystallized with a matrix.[5]
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate gas-phase ions of the intact molecule.
-
Analysis: Obtain a high-resolution mass spectrum to determine the accurate mass and elemental composition. Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information from the resulting fragment ions.
X-ray Crystallography
-
Crystallization: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.[8] The diffraction pattern is recorded as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and a model of the molecule is built and refined to fit the experimental data, yielding the final crystal structure.[9]
Visualization of Experimental Workflow
Caption: Workflow for structural validation.
Logical Pathway for NMR-Based Structure Confirmation
Caption: NMR data integration for structure confirmation.
Conclusion
For the definitive structural validation of this compound, NMR spectroscopy is the most powerful and informative single technique. It provides a complete picture of the molecule's constitution and conformation in solution. However, for regulatory submissions and in complex cases, orthogonal techniques such as mass spectrometry and X-ray crystallography are invaluable for providing complementary data that, when combined, offer an irrefutable confirmation of the molecular structure. The choice of techniques will ultimately depend on the specific requirements of the research or development phase, sample availability, and the complexity of the molecule .
References
- 1. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity Landscape of Thioacetals: A Comparative Guide for Researchers
For scientists and professionals in drug development and chemical research, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. Thioacetals are a cornerstone of carbonyl protection, prized for their stability under a range of conditions. Among these, propylene dithioacetal (a derivative of 1,3-dithiane) is a widely used protecting group. This guide provides an objective comparison of the reactivity of propylene dithioacetal with other common thioacetals, supported by experimental data, to aid in the strategic selection of these vital synthetic tools.
Executive Summary of Comparative Reactivity
The reactivity of a thioacetal, particularly its rate of deprotection, is a key consideration in multi-step synthesis. Propylene dithioacetal, a six-membered cyclic thioacetal, generally exhibits greater stability compared to its five-membered counterpart, 1,3-dithiolane, and acyclic dithioacetals. This difference in stability can be advantageous when robust protection is required, but it can also necessitate harsher conditions for deprotection. The choice of deprotection method further influences the relative reactivity, with oxidative and Lewis acid-mediated methods offering different selectivity profiles.
Data Presentation: Deprotection of Thioacetals Under Various Conditions
The following tables summarize the efficiency of various methods for the deprotection of propylene dithioacetal (1,3-dithiane derivatives) and other thioacetals, providing a quantitative basis for comparison.
Table 1: Deprotection of Thioacetals using Mercury(II) Nitrate Trihydrate (Solid State) [1]
| Entry | Substrate (Thioacetal) | R1 | R2 | n | Time (min) | Yield (%) |
| 1 | 2-(p-Methoxyphenyl)-1,3-dithiane | p-MeOC6H4 | H | 2 | 3 | 90 |
| 2 | 2-(p-Bromophenyl)-2-methyl-1,3-dithiolane | p-BrC6H4 | Me | 1 | 2 | 92 |
| 3 | 2-(p-Chlorophenyl)-1,3-dithiane | p-ClC6H4 | H | 2 | 2 | 90 |
| 4 | 2-(p-Nitrophenyl)-1,3-dithiolane | p-NO2C6H4 | H | 1 | 2 | 95 |
| 5 | 2-Heptyl-1,3-dithiane | C6H13 | H | 2 | 1 | 96 |
n=1 corresponds to 1,3-dithiolane, n=2 corresponds to 1,3-dithiane (propylene dithioacetal framework).
Table 2: Deprotection of Thioacetals using Iodine and Hydrogen Peroxide in an Aqueous Micellar System [2]
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | 2-Phenyl-1,3-dithiane | 30 | 95 |
| 2 | 2-(p-Methoxyphenyl)-1,3-dithiane | 20 | 96 |
| 3 | 2-(p-Nitrophenyl)-1,3-dithiane | 45 | 92 |
| 4 | 2-Phenyl-1,3-dithiolane | 35 | 94 |
| 5 | 2-Naphthyl-1,3-dithiane | 30 | 95 |
Understanding Reactivity Differences: A Mechanistic Overview
The stability of thioacetals is influenced by several factors, including ring strain and the nature of the substituents. Generally, six-membered 1,3-dithianes (propylene dithioacetals) are thermodynamically more stable than five-membered 1,3-dithiolanes. This is attributed to the lower ring strain in the cyclohexane-like chair conformation of the dithiane ring compared to the envelope conformation of the dithiolane ring.
Deprotection of thioacetals typically proceeds through the formation of a sulfonium ion intermediate, followed by hydrolysis or reaction with an oxidant. The rate of this process is dependent on the stability of the carbocation formed upon cleavage of the C-S bond.
References
A Researcher's Guide to Lewis Acid Catalysis in Dithioacetal Formation for 2-Deoxy Sugars
For researchers, scientists, and drug development professionals, the protection of the anomeric carbon in 2-deoxy sugars is a critical step in the synthesis of complex carbohydrates and glycoconjugates. Dithioacetal protection offers a robust alternative to more labile O-acetals, providing stability under both acidic and basic conditions. The choice of Lewis acid catalyst is paramount to achieving high yields and clean reactions, particularly with sensitive 2-deoxy sugar substrates. This guide provides a comparative overview of the efficacy of various Lewis acids for this transformation, supported by experimental data from the literature.
The dithioacetalization reaction proceeds via the open-chain aldehyde form of the sugar, which is in equilibrium with the cyclic hemiacetal. A Lewis acid activates the carbonyl group, facilitating nucleophilic attack by the thiol. The absence of the C-2 hydroxyl group in 2-deoxy sugars can influence the equilibrium and reactivity but the fundamental catalytic mechanism remains consistent.
Comparative Efficacy of Selected Lewis Acids
Disclaimer: The following data is compiled from various sources, employing different aldehyde substrates and reaction conditions. It is intended to provide a general comparison of catalyst efficacy. Optimization for specific 2-deoxy sugar substrates is recommended.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Substrate Example | Thiol | Solvent | Time | Temp. | Yield (%) | Reference |
| Zn(BF₄)₂ (aq) | 25 mol% | Benzaldehyde | 1,2-Ethanedithiol | CH₂Cl₂ | 10 min | RT | 92 | [1] |
| Al(OTf)₃ | 0.5 mol% | Benzaldehyde | 1,2-Ethanedithiol | None | 5 min | RT | 98 | [2] |
| ZrCl₄ | 2 mol% | Benzaldehyde | Ethylene Glycol | CH₂Cl₂ | 15 min | RT | 98 | [3] |
| InCl₃ | 10 mol% | Benzaldehyde | 1,2-Ethanedithiol | CH₂Cl₂ | 15 min | RT | 96 | [1] |
| Sc(OTf)₃ | 1 mol% | Benzaldehyde | 1,2-Ethanedithiol | CH₃CN | 20 min | RT | 98 | [1] |
| BF₃·OEt₂ | Stoichiometric | General Aldehydes | Various Thiols | CH₂Cl₂ / Ether | 0.5 - 3 h | RT | Good-High | [4][5] |
| TMSOTf | Catalytic (0.5-1%) | General Ketones | Diols | Toluene | 1 h | 20-25°C | >95 | [6] |
| ZnCl₂ | Stoichiometric | General Aldehydes | Various Thiols | Various | Varies | Varies | Good | [1][4] |
*Data for O,O-acetalization is included for ZrCl₄ and TMSOTf to indicate high catalytic activity for carbonyl activation, which is analogous to S,S-dithioacetalization.
Experimental Protocols
Below is a general, representative protocol for the dithioacetalization of a 2-deoxy sugar. This protocol is based on commonly employed mild conditions found across the literature for efficient thioacetalization.
General Protocol for Dithioacetal Formation of a 2-Deoxy Sugar
Materials:
-
2-Deoxy Sugar (e.g., 2-Deoxy-D-ribose) (1.0 equiv)
-
Thiol (e.g., Ethanethiol, 2.2 equiv or 1,2-Ethanedithiol, 1.1 equiv)
-
Lewis Acid Catalyst (e.g., InCl₃, 10 mol% or Al(OTf)₃, 0.5 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 2-deoxy sugar (1.0 equiv) in anhydrous dichloromethane.
-
Add the thiol (2.2 equiv for acyclic or 1.1 equiv for cyclic dithioacetals) to the solution at room temperature.
-
Add the Lewis acid catalyst (e.g., 0.10 equiv of InCl₃) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 10-60 minutes at room temperature.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the pure dithioacetal derivative.
Reaction Workflow Visualization
The following diagram illustrates the key steps in the Lewis acid-catalyzed formation of a dithioacetal from a 2-deoxy sugar.
Caption: Lewis acid-catalyzed dithioacetal formation workflow for 2-deoxy sugars.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Highly efficient and chemoselective thioacetalization of carbonyl compounds catalyzed with aluminum trifluromethanesulfonate [Al(OTf)3] [ris.ui.ac.ir]
- 3. Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
comparative analysis of glycosylation promoters for 2-deoxy sugar donors
A Comparative Guide to Glycosylation Promoters for 2-Deoxy Sugar Donors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-deoxyglycosides is a critical yet challenging task in carbohydrate chemistry, primarily due to the absence of a C-2 participating group to direct stereochemical outcomes.[1][2] This guide provides an objective comparison of common and emerging glycosylation promoters for 2-deoxy sugar donors, supported by experimental data, to aid in the selection of an optimal synthetic strategy.
Comparative Performance of Glycosylation Promoters
The choice of promoter is paramount as it profoundly influences reaction yield and, most critically, the anomeric selectivity (α/β ratio). The following table summarizes the performance of various promoter systems with different 2-deoxy sugar donors.
| Promoter System | Glycosyl Donor Type | Typical Yield (%) | Predominant Anomer | Key Characteristics & Considerations |
| Brønsted Acid | ||||
| p-Toluenesulfonic acid (p-TsOH) | Silyl-protected D-glucal | High | α (Exclusively) | Simple, cost-effective promoter; bulky silyl groups on the donor favor α-attack.[3] |
| Halonium Ion Promoters | ||||
| N-Iodosuccinimide / TfOH (NIS/TfOH) | Thioglycosides / Glycals | 60 - 90 | α (Predominantly) | A widely used, effective system for activating thioglycosides; stereoselectivity can be influenced by protecting groups and reaction conditions.[3][4][5] |
| Transition Metal Catalysts | ||||
| Iron (Fe) Catalysis (e.g., Fe(OTf)₃) | 3,4-O-carbonate glycals | High | α (Exclusively) | A novel method that proceeds at room temperature and shows excellent α-selectivity.[6][7][8] |
| Palladium (Pd) Catalysis (e.g., Pd(MeCN)₂Cl₂) | Glycals / Thio-glycosides | 66 - 90+ | α or β | Versatile; stereochemical outcome is highly dependent on the ligand and donor structure. Can achieve high α- or β-selectivity.[9][10][11] |
| Organocatalysts / Additives | ||||
| 1,10-Phenanthroline | In situ generated glycosyl chlorides | 52 - 91 | α (Highly) | Mild, operationally simple method that provides high α-selectivity with a variety of alcohol and phenol acceptors.[2][12] |
| Bis-Thiourea (Jacobsen Catalyst) | Glycosyl chlorides / phosphates | Moderate to High | β (Highly) | Specifically designed hydrogen-bond-donor catalyst for achieving challenging β-glycosides via a stereospecific SN2 pathway.[10][13][14] |
| Silver Salts | ||||
| Silver Silicate | Glycosyl Bromides | ~74 | β (Highly) | Classical promoter for Koenigs-Knorr conditions; effective for β-selective couplings with specific donors.[10][15] |
Experimental Workflow & Methodologies
General Experimental Workflow Visualization
The diagram below illustrates a typical workflow for a chemical glycosylation reaction, from the preparation of reactants to the isolation of the final product.
Caption: General workflow for a 2-deoxyglycosylation reaction.
Detailed Experimental Protocols
α-Selective Glycosylation using NIS/TfOH Promoter
This protocol is adapted from procedures for activating thioglycoside or glycal donors.[3]
-
Materials:
-
Silyl-protected glycal or thioglycoside donor (1.0 equiv)
-
Alcohol acceptor (1.2 - 1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, alcohol acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the resulting suspension at the desired temperature (e.g., -20 °C or 0 °C) for 30 minutes.
-
Add NIS in one portion, followed by the dropwise addition of a stock solution of TfOH in anhydrous DCM.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-deoxyglycoside.[3]
-
α-Selective Glycosylation using Phenanthroline Additive
This protocol describes the use of 1,10-phenanthroline with an in situ generated glycosyl chloride from a glycal precursor.[2][12]
-
Materials:
-
Glycal precursor (2.0 equiv)
-
Alcohol acceptor (1.0 equiv)
-
1,10-Phenanthroline (Phen) (0.1 equiv with respect to glycal)
-
Solvent mixture: 1,2-Dichloroethane (DCE) / Methyl tert-butyl ether (MTBE) (1:1)
-
Anhydrous HCl (1.0 M in a non-coordinating solvent, or generated in situ)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the glycal precursor in the DCE/MTBE solvent mixture.
-
Cool the solution to 0 °C and add a solution of HCl to generate the glycosyl chloride donor in situ. Stir for a specified time (e.g., 30 minutes).
-
Add the alcohol acceptor, followed by the 1,10-phenanthroline additive.
-
Allow the reaction to warm to room temperature (25 °C) and stir for the required duration (e.g., 5 hours), monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine (Et₃N).
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the α-2-deoxyglycoside.[12]
-
β-Selective Glycosylation using a Bis-Thiourea Catalyst
This protocol is a general representation of methods developed for achieving challenging β-selectivity using Jacobsen's catalyst.[13][14]
-
Materials:
-
Glycosyl donor (e.g., glycosyl phosphate with disarming protecting groups) (1.0 equiv)
-
Nucleophilic acceptor (1.5 equiv)
-
Bis-thiourea catalyst (e.g., 5-10 mol%)
-
Acid scavenger (e.g., basic alumina or molecular sieves)
-
Anhydrous, non-coordinating solvent (e.g., Toluene or MTBE)
-
-
Procedure:
-
To a rigorously dried flask under an inert atmosphere, add the bis-thiourea catalyst, acid scavenger, and glycosyl donor.
-
Add the anhydrous solvent and stir the mixture at the specified reaction temperature.
-
Add the nucleophilic acceptor as a solution in the same anhydrous solvent.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Once the donor is consumed, filter the reaction mixture to remove the acid scavenger and concentrate the filtrate.
-
Purify the crude product directly by silica gel chromatography to isolate the pure β-2-deoxyglycoside.
-
References
- 1. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 2. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Synthesis of 2-Deoxy Glycosides via Iron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. Palladium‐Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mizutanifdn.or.jp [mizutanifdn.or.jp]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Synthesized 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized intermediates is a cornerstone of robust drug discovery and development. This guide provides a comprehensive comparison of analytical techniques for determining the purity of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal, a key chiral building block in the synthesis of various bioactive molecules. We present a side-by-side evaluation of common chromatographic and spectroscopic methods, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for purity determination depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a comparative summary of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
| Parameter | HPLC-ELSD | GC-MS (with Derivatization) | NMR Spectroscopy | TLC |
| Principle | Separation based on polarity, detection of non-volatile analytes after mobile phase evaporation. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. | Separation based on differential partitioning between a stationary and a mobile phase. |
| Sample Preparation | Dissolution in a suitable solvent. | Derivatization (e.g., silylation, acetylation) to increase volatility, followed by dissolution. | Dissolution in a deuterated solvent. | Dissolution in a volatile solvent and spotting on a plate. |
| Analysis Time | 15-30 minutes per sample. | 20-40 minutes per sample (excluding derivatization). | 5-15 minutes per sample. | 10-30 minutes per plate (multiple samples). |
| Sensitivity | Nanogram (ng) level. | Picogram (pg) to femtogram (fg) level. | Milligram (mg) level for quantitative analysis. | Microgram (µg) level. |
| Ability to Identify Impurities | Good for separating non-volatile impurities. Identification requires reference standards or hyphenation with MS. | Excellent for identifying volatile and semi-volatile impurities through mass spectral libraries. | Excellent for structural elucidation of impurities if present at sufficient concentration. | Primarily for qualitative assessment and monitoring reaction progress. Identification requires reference standards. |
| Quantitative Accuracy | Good, but response can be non-linear. | Excellent with an appropriate internal standard. | Excellent with an internal standard (qNMR). | Semi-quantitative at best. |
| Cost-Effectiveness | Moderate initial investment and running costs. | High initial investment, moderate running costs. | High initial investment, low running costs. | Very low initial investment and running costs. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for carbohydrate analysis and have been adapted for this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is well-suited for the analysis of non-volatile compounds like the target dithioacetal.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 250 x 4.6 mm, 5 µm particles)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reference standard of this compound
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound and the reference standard in a mixture of ACN and water (e.g., 80:20 v/v) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear inverse gradient can be employed, starting with a high percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
ELSD Conditions:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
-
Data Analysis: The purity of the synthesized product is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Due to the low volatility of the target compound, a derivatization step is necessary for GC-MS analysis.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Autosampler
-
Capillary column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane)
Reagents:
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane, GC grade
-
Internal standard (e.g., sorbitol)
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1-2 mg of the synthesized compound and the internal standard into a vial.
-
Add 200 µL of anhydrous pyridine and vortex to dissolve.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 20:1)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 50-650
-
-
Data Analysis: Identify the peak corresponding to the silylated this compound and any impurity peaks based on their mass spectra. Purity is calculated based on the relative peak areas.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of the synthesis and for a qualitative assessment of purity.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
UV lamp
Reagents:
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The polarity can be adjusted based on the separation.
-
Visualization Reagent: p-Anisaldehyde stain (Solution: 135 mL absolute ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde).
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the samples onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization:
-
Remove the plate and dry it.
-
Visualize the spots under a UV lamp if the compound is UV active.
-
Dip the plate in the p-anisaldehyde stain and heat gently with a heat gun until colored spots appear. Sugars and their derivatives typically give distinct colors with this stain.
-
-
Analysis: Assess the purity by observing the number and intensity of the spots. The presence of multiple spots indicates impurities.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
comparative study of deprotection methods for propylene dithioacetals
For Researchers, Scientists, and Drug Development Professionals
Propylene dithioacetals are invaluable protecting groups for carbonyl functionalities in the intricate landscape of multi-step organic synthesis. Their stability under both acidic and basic conditions makes them a robust choice for masking the reactivity of aldehydes and ketones. However, the crucial step of deprotection, the regeneration of the carbonyl group, necessitates a careful selection of methods to ensure high yield and compatibility with other functional groups within a complex molecule. This guide provides a comparative analysis of several common deprotection methods, supported by experimental data and detailed protocols, to aid researchers in choosing the optimal strategy for their synthetic endeavors.
Overview of Deprotection Methodologies
The deprotection of propylene dithioacetals can be broadly categorized into several approaches, primarily based on the nature of the reagents used. These include oxidative methods, Lewis acid-mediated reactions, and electrochemical techniques. Each category offers a unique set of advantages and disadvantages concerning reaction conditions, functional group tolerance, and environmental impact.
Oxidative methods are among the most frequently employed and encompass a wide range of reagents. Traditional methods often rely on heavy metal salts, such as mercury(II) nitrate, which are highly effective but pose significant environmental and health hazards.[1] In recent years, the development of "greener" oxidative methods has gained traction, utilizing reagents like hydrogen peroxide in the presence of an iodine catalyst.[2] Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP), offer a mild and chemoselective alternative.[3]
Lewis acid-mediated methods provide another powerful avenue for dithioacetal cleavage. Reagent systems like the combination of trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile have proven to be effective and offer a metal-free alternative to some of the harsher traditional methods.[4] The use of iron(III) chloride with potassium iodide (FeCl3/KI) also falls into this category, providing a cost-effective and efficient means of deprotection.
Electrochemical methods represent a modern and sustainable approach to deprotection. These techniques can often be performed under neutral conditions, avoiding the need for harsh acidic or basic reagents and offering a high degree of control over the reaction.[5]
Quantitative Comparison of Deprotection Methods
The following table summarizes the performance of selected deprotection methods for a variety of propylene dithioacetal substrates. The data highlights the reaction times and yields, providing a basis for direct comparison.
| Substrate (Propylene Dithioacetal of) | Method | Reagents | Solvent | Time | Yield (%) | Reference |
| 4-Methoxyacetophenone | Mercury(II) Nitrate | Hg(NO₃)₂·3H₂O | Solid-state (grinding) | 3 min | 90 | [1] |
| 4-Bromoacetophenone | Mercury(II) Nitrate | Hg(NO₃)₂·3H₂O | Solid-state (grinding) | 2 min | 92 | [1] |
| 3-Nitrobenzaldehyde | Mercury(II) Nitrate | Hg(NO₃)₂·3H₂O | Solid-state (grinding) | 2 min | 95 | [1] |
| Heptanal | Mercury(II) Nitrate | Hg(NO₃)₂·3H₂O | Solid-state (grinding) | 1 min | 96 | [1] |
| 4-Methoxybenzaldehyde | FeCl₃/KI | FeCl₃, KI | Methanol | 10 min | 90 | [6] |
| Acetophenone | FeCl₃/KI | FeCl₃, KI | Methanol | 15 min | 88 | [6] |
| Cyclohexanone | FeCl₃/KI | FeCl₃, KI | Methanol | 10 min | 92 | [6] |
| 2-Naphthaldehyde | TMSCl/NaI | TMSCl, NaI | Acetonitrile | 24 h | 92 (at 60°C) | [4] |
| Acetophenone | TMSCl/NaI | TMSCl, NaI | Acetonitrile | 24 h | 85 | [4] |
| 4-Chloroacetophenone | TMSCl/NaI | TMSCl, NaI | Acetonitrile | 24 h | 87 | [4] |
| Acetophenone | Dess-Martin Periodinane | DMP | CH₃CN/CH₂Cl₂/H₂O | 2 h | 95 | [7] |
| Cyclohexanone | Dess-Martin Periodinane | DMP | CH₃CN/CH₂Cl₂/H₂O | 2 h | 92 | [7] |
| 4-Nitrobenzaldehyde | H₂O₂/I₂ | 30% H₂O₂, I₂ (cat.), SDS | Water | 30 min | 95 | [8] |
| Acetophenone | H₂O₂/I₂ | 30% H₂O₂, I₂ (cat.), SDS | Water | 45 min | 92 | [8] |
Experimental Protocols
Deprotection using Mercury(II) Nitrate Trihydrate (Solid-State)
This method is rapid and efficient but involves a highly toxic heavy metal reagent. Appropriate safety precautions must be taken.
Procedure:
-
In a mortar, place the propylene dithioacetal (1 mmol).
-
Add mercury(II) nitrate trihydrate (2 mmol).
-
Grind the mixture with a pestle at room temperature for 1-4 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with ethanol or acetonitrile (5 mL).
-
Filter the mixture to remove the solid byproducts.
-
The filtrate, containing the product, is then concentrated under reduced pressure.
-
The crude product can be purified by flash chromatography if necessary.[1]
Deprotection using FeCl₃/KI
This method is a cost-effective and relatively fast procedure.
Procedure:
-
To a solution of the propylene dithioacetal (1 mmol) in methanol, add iron(III) chloride (1 mmol) and potassium iodide (1 mmol).
-
Reflux the reaction mixture. Monitor the progress of the reaction by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Extract the residue with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the purified carbonyl compound.[6]
Deprotection using TMSCl/NaI
This is a mild, metal-free deprotection method.
Procedure:
-
In a round-bottom flask, stir a mixture of the propylene dithioacetal (100 mg) and sodium iodide (10 equivalents) in acetonitrile for 5 minutes.
-
Add trimethylsilyl chloride (10 equivalents) to the solution.
-
Stir the reaction mixture for 24 hours at room temperature. For less reactive substrates, heating to 60°C may be necessary.
-
After the reaction is complete (monitored by TLC), hydrolyze the reaction by adding water (5 mL) and stir for 5 minutes.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the desired carbonyl compound.[4]
Deprotection using Dess-Martin Periodinane (DMP)
DMP provides a mild and chemoselective method for deprotection.
Procedure:
-
Dissolve the propylene dithioacetal (1.0 mmol) in a solvent mixture of 8:1:1 CH₃CN:CH₂Cl₂:H₂O (to make a 0.2 M solution).
-
Add freshly prepared Dess-Martin periodinane (2.0 mmol, 2.0 equivalents) in one portion.
-
Stir the reaction mixture at ambient temperature, open to the atmosphere, for 2 hours or until complete consumption of the starting material as observed by TLC analysis.
-
Dilute the reaction with a 50% aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer three times with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.[7]
Visualizing the Deprotection Landscape
The following diagram illustrates the relationships between the different categories of deprotection methods for propylene dithioacetals, highlighting their key features.
Caption: Comparative overview of propylene dithioacetal deprotection methods.
Conclusion
The choice of a deprotection method for propylene dithioacetals is a critical decision in the design of a synthetic route. While traditional methods using heavy metals are highly effective, their toxicity is a major drawback. Modern methods, including those employing hypervalent iodine reagents, "green" oxidative systems, and electrochemical approaches, offer milder, more selective, and environmentally benign alternatives. This guide provides a starting point for researchers to compare these methods based on quantitative data and detailed protocols, enabling an informed decision that best suits the specific needs of their synthetic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A mild, chemoselective protocol for the removal of thioketals and thioacetals mediated by Dess-Martin periodinane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.org [mdpi.org]
- 7. scispace.com [scispace.com]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
evaluating the performance of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal in complex syntheses
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is paramount in the complex synthesis of carbohydrates and their derivatives. For 2-deoxy sugars like 2-Deoxy-D-arabino-hexose, the absence of the C2-hydroxyl group introduces unique challenges in controlling reactivity and stereoselectivity. This guide provides an objective comparison of the performance of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal with other commonly employed protecting groups. The information presented is collated from various experimental sources to aid in the selection of the most suitable protecting group strategy for your synthetic goals.
Introduction to Protecting Groups for 2-Deoxy-D-arabino-hexose
The primary hydroxyl groups at C4 and C6, and the secondary hydroxyl at C3 of 2-Deoxy-D-arabino-hexose require protection during many synthetic transformations to prevent undesired side reactions. The choice of protecting group can significantly influence the overall yield, stability of intermediates, and the ease of deprotection. This guide focuses on a comparative analysis of three common protecting group strategies:
-
Propylene Dithioacetal: Protecting the aldehyde group.
-
Benzylidene Acetal: A cyclic acetal protecting the C4 and C6 hydroxyl groups.
-
tert-Butyldimethylsilyl (TBDMS) Ether: A bulky silyl ether for selective protection of hydroxyl groups.
Performance Comparison: Propylene Dithioacetal vs. Alternatives
The following tables summarize quantitative data for the formation and deprotection of these protecting groups on 2-Deoxy-D-arabino-hexose or its derivatives, based on reported experimental findings.
Table 1: Comparison of Protecting Group Formation
| Protecting Group | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Propylene Dithioacetal | 2-Deoxy-D-arabino-hexose | 1,3-Propanedithiol, HCl | Not Specified | High | General Knowledge |
| 4,6-O-Benzylidene Acetal | Methyl α-D-arabino-hexopyranosid-2-ulose | Benzaldehyde, ZnCl₂ | 48 h | 85% | [1] |
| 6-O-TBDMS Ether | D-Glucal | TBDMSCl, Imidazole, DMF | Not Specified | High | [2] |
Table 2: Comparison of Protecting Group Deprotection
| Protecting Group | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Propylene Dithioacetal | Dithioacetal derivative | Not Specified | Not Specified | Not Specified | General Knowledge |
| 4,6-O-Benzylidene Acetal | Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivative | Not Specified | Not Specified | Not Specified | [3] |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS protected alcohol | CuCl₂·2H₂O (5 mol%), Acetone/H₂O (95:5), reflux | 2 - 30 h | Moderate to Excellent | [4] |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS protected alcohol | N-iodosuccinimide, Methanol | Not Specified | Excellent | [5] |
| Triethylsilyl (TES) Ether | TES protected alcohol | Formic acid (5-10%) in Methanol | Not Specified | High | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Formation of a 4,6-O-Benzylidene Acetal
This protocol describes the formation of a benzylidene acetal on a derivative of 2-deoxy-D-arabino-hexose.
Reaction:
Methyl α-D-arabino-hexopyranosid-2-ulose + Benzaldehyde → Methyl 4,6-O-benzylidene-α-D-arabino-hexopyranosid-2-ulose
Procedure:
A mixture of methyl α-D-arabino-hexopyranosid-2-ulose, freshly fused zinc chloride, and anhydrous benzaldehyde is stirred at room temperature for 48 hours. The reaction mixture is then poured into ice-water and stirred. The resulting solid is filtered, washed with water and petroleum ether, and then recrystallized from ethanol to yield the pure product.[1]
Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol outlines a method for the cleavage of a TBDMS ether using catalytic copper (II) chloride dihydrate.
Reaction:
TBDMS-protected alcohol → Alcohol
Procedure:
The TBDMS-protected alcohol is refluxed in a solution of acetone and water (95:5) containing a catalytic amount of copper (II) chloride dihydrate (5 mol%). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the deprotected alcohol. This method has been shown to be effective for a variety of TBDMS ethers, with reaction times ranging from 2 to 30 hours.[4]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic steps described.
References
- 1. Novel synthesis of methyl 4,6-O-benzylidenespiro[2-deoxy-alpha-D-arabino-hexopyranoside-2,2'-imidazolidine] and its homologue and sugar-gamma-butyrolactam derivatives from methyl 4,6-O-benzylidene-alpha-D-arabino-hexopyranosid-2-ulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. scribd.com [scribd.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information regarding the proper disposal procedures for 2-Deoxy-D-arabino-hexose Propylene Dithioacetal (CAS No. 91294-63-2), ensuring that safety and compliance remain at the forefront of your research endeavors.
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet, a comprehensive quantitative data table for this exact compound cannot be provided. However, key identifiers are listed below. For related compounds like 2-Deoxy-D-glucose, it has been noted that they are not classified as hazardous under OSHA's 2012 Hazard Communication Standard.[4] Nevertheless, it is crucial to avoid environmental release.[3]
| Property | Value |
| CAS Number | 91294-63-2 |
| Molecular Formula | C9H18O4S2 |
| Intended Use | For research use only |
Disposal Protocol: A Step-by-Step Approach
The following experimental protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on standard laboratory safety practices for non-characterized chemical waste.
Objective: To safely dispose of this compound in accordance with general laboratory safety standards and in compliance with local, state, and federal regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and properly labeled hazardous waste container.
-
Waste manifest or logbook.
Procedure:
-
Risk Assessment: Before handling, perform a risk assessment. Given the lack of specific toxicity data, treat the compound with caution. Avoid generating dust or aerosols.[3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and its waste.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste in a designated, compatible, and properly sealed container. The container must be clearly labeled with the chemical name ("this compound") and any known hazard information.
-
-
Container Management:
-
Ensure the waste container is in good condition and is kept closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Environmental Precaution: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6] It is imperative to prevent its release into the environment.
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to schedule a pickup. Provide them with all available information on the compound.
-
Documentation: Record the amount of waste generated in your laboratory's waste log or manifest as required by your institution and local regulations.
-
Final Disposal: The final disposal will be carried out by the certified waste disposal service, who will transport it to an approved treatment, storage, and disposal facility (TSDF).
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 2-Deoxy-D-arabino-hexose Propylene Dithioacetal
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Deoxy-D-arabino-hexose Propylene Dithioacetal. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures offer a clear, step-by-step framework for the safe operational handling and disposal of this compound.
Personal Protective Equipment (PPE): A Comprehensive Overview
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE, drawing on general safety protocols for dithioacetal compounds.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound or in case of contamination. For prolonged or high-exposure tasks, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory. A face shield should be used in addition to safety glasses or goggles when there is a risk of splashing or aerosol generation. |
| Body Protection | Laboratory coat | A flame-resistant lab coat is recommended. It should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the necessary steps to be taken when working with this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and has a current certification.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and reagents, within the fume hood to minimize movement of the compound in open air.
2. Handling:
-
Weighing: Carefully weigh the desired amount of this compound within the fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.
-
Dissolving and Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Keep all containers sealed when not in immediate use.
3. Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent wash followed by a detergent and water rinse is recommended.
-
Waste Disposal: Dispose of all waste, including contaminated gloves, weighing papers, and excess reagents, in a designated and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain. Follow all local and institutional regulations for chemical waste disposal.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.
Emergency Procedures: Immediate Actions for Exposure or Spills
In the event of an emergency, prompt and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | For a small spill contained within the fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to collect the spilled compound. Place the absorbent material in a sealed container for hazardous waste disposal. Decontaminate the area thoroughly. |
| Major Spill | Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent the spread of the spill if it is safe to do so. Do not attempt to clean up a large spill without appropriate training and equipment. |
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
